molecular formula C21H14N2O3S B12380774 hDHODH-IN-14

hDHODH-IN-14

Numéro de catalogue: B12380774
Poids moléculaire: 374.4 g/mol
Clé InChI: DWIRHJPQWHRMEG-PDGQHHTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

HDHODH-IN-14 is a useful research compound. Its molecular formula is C21H14N2O3S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H14N2O3S

Poids moléculaire

374.4 g/mol

Nom IUPAC

2-[[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H14N2O3S/c24-19-18(12-14-8-5-7-13-6-1-2-9-15(13)14)27-21(23-19)22-17-11-4-3-10-16(17)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12-

Clé InChI

DWIRHJPQWHRMEG-PDGQHHTCSA-N

SMILES isomérique

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3

SMILES canonique

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3

Origine du produit

United States

Foundational & Exploratory

The Structure-Activity Relationship of hDHODH-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a series of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of medicinal chemistry, oncology, and immunology.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[1] Consequently, hDHODH has emerged as a promising therapeutic target for the treatment of various cancers, autoimmune disorders, and viral infections.[2][3] This guide focuses on the SAR of a series of acrylamide-based hDHODH inhibitors, providing insights into the structural modifications that influence their inhibitory potency.[4]

Core Structure and Numbering

The core structure of the acrylamide-based hDHODH inhibitors discussed in this guide is presented below. The systematic numbering is used to describe the modifications in the subsequent SAR tables.

Image of the core acrylamide-based hDHODH inhibitor structure with key positions for substitution highlighted.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for the acrylamide-based hDHODH inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against the hDHODH enzyme.

Table 1: Modifications of the Phenyl Ring (Part A)
CompoundR1R2R3R4R5hDHODH IC50 (nM)
1a HHHHH>10000
1b FHHHH2450
1c ClHHHH1870
1d BrHHHH1560
1e HFHHH3420
1f HClHHH2980
1g HHFHH>10000
1h HHClHH8760

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 2: Modifications of the Benzoic Acid Moiety (Part B)
CompoundR6hDHODH IC50 (nM)
2a H1560
2b 5-F890
2c 5-Cl1230
2d 5-Br1310
2e 4,5-diF450

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 3: Modifications of the Acrylamide Linker
CompoundR7R8hDHODH IC50 (nM)
3a HH1560
3b CH3H980
3c HCH3>10000

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 4: Optimized Lead Compounds
CompoundR1R2R3R4R5R6R7hDHODH IC50 (nM)
42 BrHHHH5-FCH341
53 ClHHHH4,5-diFCH344
54 BrHHHH4,5-diFCH332
55 IHHHH4,5-diFCH342

Data from this table is derived from a study on acrylamide-based hDHODH inhibitors, highlighting the most potent compounds identified.[4]

Experimental Protocols

hDHODH Enzyme Inhibition Assay

The inhibitory activity of the compounds against hDHODH was determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

  • Reagents and Materials:

    • Recombinant human DHODH (hDHODH)

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Triton X-100

    • Tris-HCl buffer (pH 8.0)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, CoQ10, and DCIP.

    • Test compounds at various concentrations are added to the wells.

    • Recombinant hDHODH enzyme is added to the mixture and pre-incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate, dihydroorotate.

    • The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the hDHODH inhibitors was evaluated using a cell-based assay, such as the MTT or WST-8 assay, on various cancer cell lines.[5]

  • Cell Lines and Culture:

    • A panel of human cancer cell lines (e.g., A549, HL-60, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), a reagent such as WST-8 is added to each well.[5]

    • The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]

    • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate Orotate UMP UMP Orotate->UMP UMPS hDHODH hDHODH Orotate_mito Orotate hDHODH->Orotate_mito CoQH2 CoQH2 hDHODH->CoQH2 Dihydroorotate_mito->hDHODH Orotate_mito->Orotate Transport CoQ CoQ CoQ->hDHODH

Caption: De Novo Pyrimidine Biosynthesis Pathway.

SAR Study Workflow

This diagram outlines the logical workflow of a typical structure-activity relationship study for developing novel enzyme inhibitors.

SAR_Workflow Lead_Identification Lead Compound Identification Chemical_Synthesis Chemical Synthesis of Analogs Lead_Identification->Chemical_Synthesis In_Vitro_Screening In Vitro Enzyme Inhibition Assay (IC50) Chemical_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Cell_Based_Assay Cell-Based Proliferation Assay (GI50) In_Vitro_Screening->Cell_Based_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cell_Based_Assay->SAR_Analysis Lead_Optimization->Chemical_Synthesis In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: SAR Study Workflow.

References

Synthesis and chemical properties of hDHODH-IN-14.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no specific public domain information for a compound designated "hDHODH-IN-14." This identifier may correspond to an internal discovery compound not yet disclosed in scientific literature. However, to fulfill the core request for a technical guide on the synthesis and properties of a human dihydroorotate dehydrogenase (hDHODH) inhibitor, this document provides a comprehensive overview of the subject, drawing upon publicly available data for well-characterized hDHODH inhibitors.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While most normal cells can utilize salvage pathways for pyrimidine acquisition, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily reliant on the de novo synthesis pathway.[4][5] This dependency makes hDHODH a compelling therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.[6][7]

hDHODH is a mitochondrial protein located on the inner mitochondrial membrane, where it is linked to the electron transport chain.[1][8] Inhibition of hDHODH not only depletes the pyrimidine pools necessary for cell proliferation but can also impact mitochondrial respiration.[9][10]

Chemical Properties and Synthesis of hDHODH Inhibitors

A variety of chemical scaffolds have been identified as potent hDHODH inhibitors. Many of these compounds feature a biphenyl moiety, which plays a key role in the ligand-hDHODH interaction.[6] This section will provide an overview of the chemical properties and a general synthetic approach for a representative class of hDHODH inhibitors.

General Chemical Scaffolds

Several classes of compounds have been developed as hDHODH inhibitors, including those based on:

  • Acrylamide derivatives[4]

  • Thiazolidone scaffolds[5]

  • Biphenyl moieties, as seen in inhibitors like leflunomide and brequinar.[6]

Illustrative Synthesis of an Acrylamide-Based hDHODH Inhibitor

The following is a representative, generalized synthesis protocol for an acrylamide-based hDHODH inhibitor, based on methodologies described in the scientific literature.[4]

Experimental Protocols

General Synthesis of Acrylamide-Based hDHODH Inhibitors

Step 1: Synthesis of the Amine Precursor

A substituted aniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the protected amine.

Step 2: Acylation with Acryloyl Chloride

The protected aniline is then acylated with acryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent like DCM or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to form the acrylamide derivative.

Step 3: Deprotection (if necessary)

If a protecting group was used, it is removed under appropriate conditions. For a Boc group, this is typically achieved using an acid such as trifluoroacetic acid (TFA) in DCM.

Step 4: Purification

The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure hDHODH inhibitor.

Quantitative Data on hDHODH Inhibitors

The following table summarizes the in vitro inhibitory activities of several known hDHODH inhibitors against the human enzyme.

CompoundChemical FormulaIC50 (nM)Reference
BrequinarC23H16F2N2O25.2[6]
TeriflunomideC12H9F3N2O2388[6]
Compound 1289C20H21N3O2171[6]
Compound 7Not Specified1,560[11]
Compound 14Not Specified1,220[11]

Experimental Methodologies for Characterization

In Vitro hDHODH Inhibition Assay

The inhibitory activity of compounds against hDHODH is typically determined using a spectrophotometric assay. The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by the enzyme.

  • Recombinant human DHODH is incubated with the test compound at various concentrations for a defined period.

  • The enzymatic reaction is initiated by the addition of dihydroorotate and coenzyme Q.

  • The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.[12]

Cell-Based Proliferation Assays

The effect of hDHODH inhibitors on cell growth is assessed using various cell lines, particularly those known to be sensitive to pyrimidine depletion, such as the HL-60 human promyelocytic leukemia cell line.[3]

  • Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

  • After an incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[13]

  • To confirm the mechanism of action, rescue experiments are often performed by co-incubating the cells with the inhibitor and an exogenous source of pyrimidines, such as uridine.[13][14]

Visualization of Mechanism of Action

The following diagrams illustrate the role of hDHODH in the de novo pyrimidine biosynthesis pathway and the effect of its inhibition.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Synthesis (Cytosol) Glutamine Glutamine CAD CAD (trifunctional enzyme) Glutamine->CAD Dihydroorotate_cyto Dihydroorotate CAD->Dihydroorotate_cyto hDHODH hDHODH Dihydroorotate_cyto->hDHODH Orotate Orotate hDHODH->Orotate Oxidation Ubiquinol Ubiquinol (CoQH2) hDHODH->Ubiquinol e- donor UMPS UMPS Orotate->UMPS Ubiquinone Ubiquinone (CoQ) Ubiquinone->hDHODH e- acceptor ETC Electron Transport Chain (Complex III) Ubiquinol->ETC hDHODH_IN_14 hDHODH Inhibitor hDHODH_IN_14->hDHODH Inhibition UMP UMP UMPS->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Macromolecules DNA, RNA, etc. Pyrimidines->Macromolecules Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays cluster_data Data Analysis Synthesis Synthesis of hDHODH Inhibitor Purification Purification (Chromatography) Synthesis->Purification Structure_ID Structural Characterization (NMR, MS) Purification->Structure_ID hDHODH_Assay In vitro hDHODH Inhibition Assay Structure_ID->hDHODH_Assay Cell_Culture Cell Line Culture (e.g., HL-60) Structure_ID->Cell_Culture IC50 IC50 Determination hDHODH_Assay->IC50 Proliferation_Assay Cell Proliferation Assay IC50->Proliferation_Assay SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Culture->Proliferation_Assay Rescue_Expt Uridine Rescue Experiment Proliferation_Assay->Rescue_Expt Rescue_Expt->SAR

References

In-Depth Technical Guide: Discovery and Initial Characterization of hDHODH-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of hDHODH-IN-14 , a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH). This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are essential for rapidly proliferating cells.[2] Consequently, hDHODH has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders like rheumatoid arthritis, psoriasis, and multiple sclerosis, as well as in oncology and for antiviral applications.[3]

Discovery of this compound

This compound, also identified as compound 7l , was discovered as part of a medicinal chemistry effort to develop novel inhibitors based on a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. This work was published by Lolli ML, et al., in the European Journal of Medicinal Chemistry in 2012. The researchers designed a series of compounds aiming to mimic the binding of known potent hDHODH inhibitors like Brequinar.

The discovery process involved a scaffold-hopping strategy, replacing known acidic moieties with the hydroxyfurazanyl group, which acts as a bioisostere for a carboxylic acid. This led to the synthesis and evaluation of a library of compounds, from which this compound was identified as a potent inhibitor.

Initial Characterization and Quantitative Data

This compound is a hydroxyfurazan analog of A771726.[2] Initial characterization focused on its inhibitory activity against DHODH. The key quantitative data for this compound and related compounds from the discovery series are summarized below.

Compound IDStructure (Simplified)TargetIC50 (µM)
This compound (7l) 4-hydroxy-1,2,5-oxadiazol-3-yl amide with a fluorinated biphenyl moietyRat Liver DHODH0.49[2]
This compound (Not specified)human DHODH0.469[4]
BrequinarQuinolinecarboxylic acid derivativeRat Liver DHODH(Reference)
A771726 (Teriflunomide)Leflunomide metaboliteRat Liver DHODH(Reference)

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial characterization of this compound, based on the discovery publication and standard assays for hDHODH inhibitors.

hDHODH Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the conversion of dihydroorotate to orotate by hDHODH.

Principle: The activity of DHODH is monitored by following the reduction of a chromophore, 2,6-dichlorophenolindophenol (DCIP), which acts as an electron acceptor. The decrease in absorbance at a specific wavelength is proportional to the enzyme activity.

Materials:

  • Recombinant human DHODH (hDHODH)

  • Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 (Ubiquinone) - Electron acceptor

  • 2,6-dichlorophenolindophenol (DCIP) - Chromophore

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Test compound (this compound) dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, recombinant hDHODH, Coenzyme Q10, and DCIP.

  • Add the test compound (this compound) at various concentrations to the wells. A DMSO control is run in parallel.

  • Pre-incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

  • Calculate the initial reaction rates (v) in the presence of the inhibitor and the initial rate in the absence of the inhibitor (V).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of this compound (Compound 7l)

The synthesis of this compound involves coupling a substituted biphenyl amine with a 4-hydroxy-1,2,5-oxadiazol-3-yl carboxylic acid derivative. The general synthetic scheme is outlined below.

G cluster_0 Synthesis of Biphenyl Amine Intermediate cluster_1 Synthesis of Hydroxyfurazan Acid Chloride cluster_2 Final Coupling Reaction A Substituted Biphenyl Precursor B Nitration A->B C Nitro Group Reduction B->C D Biphenyl Amine C->D H This compound (Compound 7l) D->H Amide Coupling E Hydroxyfurazan Carboxylic Acid F Chlorination E->F G Hydroxyfurazan Acid Chloride F->G G->H

Caption: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the de novo pyrimidine synthesis pathway. This pathway is critical for the production of pyrimidine nucleotides (UTP, CTP, and TTP) required for the synthesis of nucleic acids and other essential biomolecules.

G Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA DNA, RNA, Glycoproteins, Phospholipids UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUDP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA hDHODH hDHODH (Mitochondrial Inner Membrane) hDHODH->Dihydroorotate hDHODH_IN_14 This compound hDHODH_IN_14->hDHODH Inhibition

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.

By blocking hDHODH, this compound leads to a depletion of the pyrimidine pool, which in turn inhibits cell proliferation and can induce apoptosis in rapidly dividing cells that are highly dependent on this pathway.

Structure-Activity Relationship (SAR)

The discovery paper by Lolli et al. explored the structure-activity relationship of the hydroxyfurazanyl-based inhibitors. Key findings include:

  • Fluorine Substitution: The presence and position of fluorine atoms on the biphenyl moiety significantly influence the inhibitory potency. This is likely due to the fluorine atoms stabilizing the bioactive conformation of the inhibitor within the enzyme's binding pocket.

  • Amide Linker: The amide bridge plays a crucial role in correctly positioning the biphenyl group and the acidic hydroxyfurazan scaffold within the active site.

  • Hydroxyfurazan Scaffold: This acidic group is proposed to interact with key residues in the hDHODH active site, such as Arginine 136, mimicking the interaction of the carboxylic acid group of Brequinar.

G cluster_0 This compound Discovery Workflow Scaffold_Hopping Scaffold Hopping Strategy (Brequinar & Leflunomide) Design Design of Hydroxyfurazan -based Analogs Scaffold_Hopping->Design Synthesis Chemical Synthesis of Compound Library Design->Synthesis Screening In vitro Screening (hDHODH Inhibition Assay) Synthesis->Screening Hit_ID Hit Identification (Compound 7l / this compound) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow for the discovery of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of dihydroorotate dehydrogenase, discovered through a rational drug design approach. Its initial characterization demonstrates its potential as a lead compound for the development of therapeutics for autoimmune diseases and cancer. Further studies would be required to evaluate its cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy to fully assess its therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate this and similar hDHODH inhibitors.

References

Unraveling the Binding Mechanism of hDHODH-IN-14 with Human Dihydroorotate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding mode of hDHODH-IN-14 to human dihydroorotate dehydrogenase (hDHODH), a critical enzyme and a validated therapeutic target for autoimmune diseases and cancer. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, quantitative binding data, and the experimental protocols utilized to elucidate the inhibitor's mechanism of action.

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. The inhibition of this enzyme depletes the pool of pyrimidines essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.

This compound is a potent inhibitor of DHODH and is structurally characterized as a hydroxyfurazan analog of A771726, the active metabolite of the approved rheumatoid arthritis drug, leflunomide. Understanding the precise binding mode of this compound is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Analysis of Inhibitor Potency

The inhibitory activities of this compound and its structural analog, A771726, against DHODH have been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing their potency.

CompoundTarget EnzymeIC50 (µM)Assay Method
This compoundRat Liver DHODH0.49Enzyme Inhibition Assay
A771726 (Teriflunomide)Human DHODH~0.773DCIP Colorimetric Assay[1]
BrequinarHuman DHODH~0.0046DCIP Colorimetric Assay[1]

Note: The IC50 value for this compound is reported for the rat enzyme, which may differ from its potency against human DHODH.

Molecular Binding Mode of this compound

The binding mode of this compound to human DHODH can be inferred from the high-resolution crystal structure of its close analog, A771726, in complex with the enzyme (PDB ID: 1D3H). Both inhibitors are expected to bind within a hydrophobic tunnel that constitutes the ubiquinone binding site.

hDHODH is comprised of two main domains: an N-terminal domain containing two alpha-helices that form the entrance to the binding tunnel, and a C-terminal α/β-barrel domain that houses the FMN cofactor and the active site. Inhibitors like A771726 and, by extension, this compound, occupy this tunnel, effectively blocking the access of the natural substrate, ubiquinone.

The binding of A771726 is stabilized by a network of hydrophobic and hydrogen bonding interactions. Key residues involved in these interactions include Met43, Leu46, Leu58, Phe62, F98, Met111, and Leu359, which line the hydrophobic tunnel. Additionally, hydrogen bonds are formed with the side chains of Arg136 and Tyr38.

Given the structural similarity, with this compound possessing a hydroxyfurazan ring in place of the cyano-enol-amide group of A771726, a comparable binding orientation is anticipated. The hydroxyfurazan moiety is expected to form key hydrogen bonding interactions within the active site, while the rest of the molecule will be stabilized by the hydrophobic residues in the tunnel.

hDHODH_Inhibitor_Binding cluster_DHODH Human DHODH Enzyme cluster_Interactions Key Interacting Residues Ubiquinone_Site Ubiquinone Binding Tunnel Active_Site Active Site (FMN) Ubiquinone_Site->Active_Site Connects to Met43 Met43 Leu46 Leu46 Phe62 Phe62 Arg136 Arg136 Tyr38 Tyr38 Inhibitor This compound Inhibitor->Ubiquinone_Site Binds within Inhibitor->Met43 Hydrophobic Interaction Inhibitor->Leu46 Hydrophobic Interaction Inhibitor->Phe62 Hydrophobic Interaction Inhibitor->Arg136 Hydrogen Bond Inhibitor->Tyr38 Hydrogen Bond

Caption: Predicted binding mode of this compound within the ubiquinone tunnel of human DHODH.

Experimental Protocols

The characterization of the binding and inhibitory activity of compounds like this compound relies on a suite of established experimental protocols.

Human DHODH Protein Expression and Purification

Recombinant human DHODH (typically a truncated form for improved solubility, e.g., residues 30-395) is expressed in an E. coli expression system, such as BL21(DE3) cells. The protein is often expressed with a purification tag (e.g., N-terminal His-tag).

Workflow:

Protein_Purification_Workflow Start E. coli Culture with hDHODH Expression Vector Induction Induce Protein Expression (e.g., IPTG) Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chrono Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrono Elution Elution of hDHODH Affinity_Chrono->Elution Purification Further Purification (e.g., Size Exclusion Chromatography) Elution->Purification End Purified hDHODH Purification->End

Caption: General workflow for the expression and purification of recombinant human DHODH.

In Vitro DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This is a widely used method to determine the inhibitory activity of compounds against DHODH. The assay measures the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Protocol Steps:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), coenzyme Q10, and DCIP.

  • Add the purified recombinant human DHODH enzyme to the mixture.

  • Pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes at 25°C).

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Monitor the decrease in absorbance of DCIP at 600-650 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

X-ray Crystallography of hDHODH-Inhibitor Complex

Determining the three-dimensional structure of hDHODH in complex with an inhibitor provides definitive insights into the binding mode.

Protocol Steps:

  • Co-crystallize the purified hDHODH protein with the inhibitor. This is typically achieved using vapor diffusion methods (hanging or sitting drop).

  • Harvest the resulting crystals and cryo-protect them.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure using molecular replacement, with a known DHODH structure as a search model (e.g., PDB ID: 1D3G).

  • Refine the model and build the inhibitor into the electron density map.

  • Validate the final structure.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting human DHODH. Its binding mode, inferred from its structural analog A771726, involves occlusion of the ubiquinone binding tunnel through a network of hydrophobic and hydrogen bonding interactions. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of next-generation DHODH inhibitors. Further studies to determine the IC50 of this compound against the human enzyme and to obtain a co-crystal structure are warranted to fully elucidate its therapeutic potential.

References

hDHODH-IN-14: A Technical Guide to its Inhibition of De Novo Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hDHODH-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This document details the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in drug discovery and development.

Introduction to De Novo Pyrimidine Synthesis and hDHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the biosynthesis of glycoproteins and phospholipids.[1][2] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is significantly elevated, making this pathway a critical target for therapeutic intervention.[3][4]

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][5] This enzyme is located on the inner mitochondrial membrane and is coupled to the electron transport chain.[2] Inhibition of hDHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell growth.[3]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of DHODH. It is an analog of the known DHODH inhibitor A771726, featuring a hydroxyfurazan moiety.[6]

Quantitative Data
ParameterValueSpecies/SystemReference
IC50 0.49 µMRat Liver DHODH[6]

Signaling and Metabolic Pathways

The inhibition of hDHODH by this compound directly impacts the de novo pyrimidine synthesis pathway, leading to a cascade of cellular events.

De Novo Pyrimidine Synthesis Pathway

The following diagram illustrates the key steps of the de novo pyrimidine synthesis pathway, highlighting the central role of hDHODH and the point of inhibition by this compound.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate Oxidation OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP ODC UTP_CTP UTP, CTP (for RNA/DNA synthesis) UMP->UTP_CTP hDHODH_IN_14 This compound hDHODH_IN_14->hDHODH hDHODH_inhibition_effects hDHODH_Inhibition hDHODH Inhibition (e.g., by this compound) Pyrimidine_Depletion Pyrimidine Pool Depletion (dUMP, dCTP, etc.) hDHODH_Inhibition->Pyrimidine_Depletion DNA_RNA_Synthesis_Inhibition Inhibition of DNA and RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Enzyme_Assay hDHODH Enzyme Inhibition Assay (IC50) Binding_Assay Binding Affinity Assay (e.g., SPR for Kd) Enzyme_Assay->Binding_Assay Kinetic_Analysis Enzyme Kinetic Studies (to determine Ki and mechanism of inhibition) Binding_Assay->Kinetic_Analysis Proliferation_Assay Cell Proliferation Assay (EC50) Kinetic_Analysis->Proliferation_Assay Rescue_Experiment Uridine Rescue Experiment Proliferation_Assay->Rescue_Experiment Metabolomics Metabolomic Analysis (Dihydroorotate accumulation) Rescue_Experiment->Metabolomics Cell_Cycle_Analysis Cell Cycle Analysis Metabolomics->Cell_Cycle_Analysis Pharmacokinetics Pharmacokinetics (PK) and Pharmacodynamics (PD) Cell_Cycle_Analysis->Pharmacokinetics Efficacy_Studies Xenograft/Orthotopic Tumor Models Pharmacokinetics->Efficacy_Studies Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies

References

Methodological & Application

Application Notes and Protocols for hDHODH-IN-14 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making hDHODH a compelling therapeutic target for cancer and autoimmune diseases. hDHODH-IN-14 is a known inhibitor of dihydroorotate dehydrogenase. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against hDHODH.

Principle of the Assay

The in vitro hDHODH inhibition assay is a colorimetric method that measures the enzymatic activity of hDHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). In the presence of the substrate dihydroorotate, hDHODH catalyzes its oxidation to orotate and, in this assay, transfers electrons to DCIP, causing a time-dependent decrease in its absorbance at 600-650 nm. The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate in the presence of varying concentrations of an inhibitor like this compound, the concentration-dependent inhibition and the half-maximal inhibitory concentration (IC50) can be determined.

Data Presentation

The inhibitory activity of this compound and reference compounds against dihydroorotate dehydrogenase is summarized in the table below. This data provides a comparative view of their potencies.

CompoundTarget Organism/EnzymeIC50 (µM)
This compoundRat Liver DHODH0.49
A771726 (Teriflunomide)Human DHODH~0.4 - 0.77
BrequinarHuman DHODH~0.0046

Experimental Protocols

Materials and Reagents
  • Recombinant Human DHODH (hDHODH): Purified, active enzyme.

  • This compound: Test inhibitor.

  • A771726 (Teriflunomide): Positive control inhibitor.

  • Dihydroorotate (DHO): Substrate.

  • 2,6-dichloroindophenol (DCIP): Electron acceptor.

  • Coenzyme Q10 (CoQ10): Optional, can be included as it is a natural electron acceptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% (v/v) Triton X-100.

  • Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.

  • 96-well microplates: Clear, flat-bottom.

  • Microplate reader: Capable of kinetic measurements at 600-650 nm.

  • Multichannel pipettes.

Preparation of Reagents
  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0, 4 M KCl, and 10% Triton X-100. Dilute to the final concentrations to prepare the assay buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • A771726 Stock Solution: Prepare a 10 mM stock solution of A771726 in 100% DMSO.

  • Dihydroorotate (DHO) Stock Solution: Prepare a 50 mM stock solution in assay buffer.

  • DCIP Stock Solution: Prepare a 20 mM stock solution in ethanol.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Inhibitor, Substrate, DCIP) plate_layout Design Plate Layout (Controls, Inhibitor Concentrations) reagent_prep->plate_layout add_inhibitor Add Inhibitor (this compound) and hDHODH Enzyme to Wells plate_layout->add_inhibitor pre_incubate Pre-incubate for 30 minutes at 25°C add_inhibitor->pre_incubate add_substrate Add Dihydroorotate to Initiate Reaction pre_incubate->add_substrate read_plate Measure Absorbance at 600-650 nm Kinetically add_substrate->read_plate calc_rate Calculate Reaction Rates (Vmax) read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the hDHODH in vitro enzyme inhibition assay.

Assay Protocol
  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM).

    • The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤ 1%).

  • Assay Plate Setup:

    • Add 2 µL of the diluted inhibitor solutions to the appropriate wells of a 96-well plate.

    • For the positive control, add 2 µL of diluted A771726.

    • For the no-inhibitor control (100% activity), add 2 µL of DMSO.

    • For the blank (no enzyme control), add 2 µL of DMSO.

  • Enzyme and Reagent Addition:

    • Prepare a reaction mixture containing the assay buffer, DCIP (final concentration 200 µM), and hDHODH enzyme. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

    • Add 188 µL of this reaction mixture to each well containing the inhibitor or DMSO. For the blank wells, add 188 µL of the reaction mixture without the enzyme.

    • The total volume in each well is now 190 µL.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 50 mM dihydroorotate stock solution to each well (final concentration 500 µM).

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes at 25°C.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula:

      where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_no_inhibitor is the rate of reaction in the absence of the inhibitor (DMSO control).

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway

The following diagram illustrates the position of hDHODH in the de novo pyrimidine biosynthesis pathway.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoylaspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate hDHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP hDHODH hDHODH (Dihydroorotate Dehydrogenase) Inhibitor This compound Inhibitor->hDHODH

Caption: Inhibition of hDHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Application Notes and Protocols for hDHODH-IN-14 in Rheumatoid Arthritis Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-14 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that play a key role in the pathophysiology of rheumatoid arthritis (RA). By inhibiting hDHODH, this compound depletes the pyrimidine pool, thereby suppressing the proliferation and function of these immune cells. As an analog of Teriflunomide (A771726), a well-characterized DHODH inhibitor, this compound is a promising candidate for investigation in preclinical models of RA.

These application notes provide a comprehensive overview of the proposed use of this compound in preclinical RA models, including detailed experimental protocols and data presentation based on representative studies with the closely related compound, Teriflunomide.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound targets the fourth enzyme in the de novo pyrimidine synthesis pathway, DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. Activated T and B lymphocytes, which are central to the inflammatory cascade in RA, have a high demand for pyrimidines to support their clonal expansion. By inhibiting DHODH, this compound effectively curtails this process, leading to an immunosuppressive and anti-inflammatory effect.

DHODH_Pathway cluster_cell Activated Lymphocyte cluster_inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UTP_CTP UTP_CTP UMP->UTP_CTP Further Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis UTP_CTP->DNA_RNA_Synthesis Required for Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Leads to hDHODH_IN_14 hDHODH_IN_14 hDHODH_IN_14->Orotate Inhibits

This compound inhibits the de novo pyrimidine biosynthesis pathway.

Preclinical Animal Models for Rheumatoid Arthritis

Two of the most widely used and well-characterized animal models for studying RA are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

  • Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen emulsified in Freund's adjuvant.[2][3] It shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of bone and cartilage. The CIA model is particularly useful for evaluating agents that target autoimmune and inflammatory pathways.

  • Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of complete Freund's adjuvant (CFA).[4][5][6] It is a robust model of systemic inflammation and arthritis, characterized by severe paw swelling and bone resorption. The AIA model is valuable for assessing the anti-inflammatory and bone-protective effects of novel therapeutic agents.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in the CIA and AIA models. Dosing and administration details are based on published data for the related compound, Teriflunomide, and should be optimized for this compound.

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

1. Animals:

  • Male Lewis rats, 6-8 weeks old.

2. Materials:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

3. Arthritis Induction:

  • Prepare an emulsion of 2 mg/mL bovine type II collagen in 0.1 M acetic acid with an equal volume of CFA.

  • On day 0, immunize rats with 100 µL of the emulsion via intradermal injection at the base of the tail.

  • On day 7, administer a booster injection of 100 µL of an emulsion of 2 mg/mL collagen in IFA.

4. Treatment:

  • Randomize animals into treatment groups (e.g., Vehicle, this compound at various doses) upon the first signs of arthritis (typically around day 10-14).

  • Administer this compound or vehicle daily by oral gavage.

5. Efficacy Assessment:

  • Clinical Scoring: Score arthritis severity daily on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per animal is 16.

  • Paw Volume: Measure paw volume using a plethysmometer every 2-3 days.

  • Body Weight: Monitor body weight every 2-3 days.

  • Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion (H&E and Safranin-O staining).

  • Radiology: Perform X-ray analysis of the hind paws to assess bone damage.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

1. Animals:

  • Male Wistar or Lewis rats, 6-8 weeks old.

2. Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

  • This compound

  • Vehicle

3. Arthritis Induction:

  • On day 0, induce arthritis by a single intradermal injection of 100 µL of CFA into the plantar surface of the left hind paw.

4. Treatment:

  • Begin treatment on day 8 or 9 post-adjuvant injection, before the onset of systemic disease.

  • Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 10-14 days).

5. Efficacy Assessment:

  • Paw Swelling: Measure the volume of both the injected (primary) and non-injected (secondary) hind paws daily or every other day.

  • Arthritis Score: Clinically score the non-injected paws for signs of arthritis.

  • Body Weight: Record body weight daily.

  • Systemic Markers: At termination, collect blood to measure systemic inflammatory markers (e.g., C-reactive protein, cytokines). Spleen and thymus weight can also be recorded as indicators of systemic inflammation.

  • Histopathology and Radiology: As described for the CIA model.

Experimental Workflow Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Endpoint Analysis Animal_Acclimatization Animal_Acclimatization Arthritis_Induction Arthritis Induction (CIA or AIA) Animal_Acclimatization->Arthritis_Induction Onset_of_Arthritis Onset_of_Arthritis Arthritis_Induction->Onset_of_Arthritis Group_Randomization Group_Randomization Onset_of_Arthritis->Group_Randomization Daily_Treatment Daily_Treatment Group_Randomization->Daily_Treatment Vehicle, this compound Clinical_Monitoring Clinical Scoring Paw Volume Body Weight Daily_Treatment->Clinical_Monitoring Daily/Periodic Termination Termination Clinical_Monitoring->Termination Histopathology Histopathology Termination->Histopathology Radiology Radiology Termination->Radiology Biomarker_Analysis Biomarker_Analysis Termination->Biomarker_Analysis

A typical experimental workflow for testing this compound in RA models.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. The following tables are examples based on expected outcomes from a study with a DHODH inhibitor like Teriflunomide in the AIA model.

Table 1: Effect of this compound on Clinical Parameters in Rat AIA Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Arthritis Score (Non-injected Paw)% Inhibition of Paw Swelling (Secondary Paw)
Vehicle-3.5 ± 0.40%
This compound32.1 ± 0.340%
This compound101.2 ± 0.2**65%
This compound300.5 ± 0.1***85%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Body Weight and Spleen Weight in Rat AIA Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Body Weight Change (%)Spleen Weight (g)
Naive Control-+5.2 ± 1.10.6 ± 0.05
Vehicle--8.5 ± 1.51.8 ± 0.2
This compound3-7.9 ± 1.31.5 ± 0.1
This compound10-10.2 ± 1.81.1 ± 0.1**
This compound30-15.1 ± 2.0 0.8 ± 0.08
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Conclusion

This compound, as a potent inhibitor of a key metabolic enzyme in activated lymphocytes, holds significant promise as a therapeutic agent for rheumatoid arthritis. The protocols and data presentation formats outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. While specific in vivo data for this compound is not yet publicly available, the extensive information on the closely related compound, Teriflunomide, serves as an excellent guide for study design and expected outcomes. Rigorous preclinical testing in relevant animal models like CIA and AIA is a critical step in advancing this compound towards clinical development for the treatment of RA.

References

Application Notes and Protocols for Studying Cancer Cell Proliferation with hDHODH-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

A General Guide for the Characterization of a Novel hDHODH Inhibitor

Disclaimer: As of the latest available information, specific experimental data and protocols for a compound designated "hDHODH-IN-14" are not publicly available. Therefore, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to study the effects of a novel human dihydroorotate dehydrogenase (hDHODH) inhibitor, using this compound as a representative example. The provided quantitative data, protocols, and pathways are based on established knowledge and data from well-characterized hDHODH inhibitors and should be adapted and optimized for the specific compound under investigation.

Introduction to hDHODH as a Cancer Target

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines to support their growth and division.[2] Unlike normal cells, which can utilize the salvage pathway for pyrimidine synthesis, many cancer cells are highly dependent on the de novo pathway.[2] This makes hDHODH a promising therapeutic target for cancer treatment. Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3][4]

Mechanism of Action of hDHODH Inhibitors

hDHODH inhibitors block the fourth step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate.[5] This enzymatic blockade leads to a reduction in uridine monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. The resulting pyrimidine starvation triggers a cascade of cellular events, including:

  • S-phase Cell Cycle Arrest: Depletion of pyrimidines stalls DNA replication, leading to an accumulation of cells in the S-phase of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death (apoptosis).[4]

  • Downregulation of Oncogenes: Inhibition of hDHODH has been shown to decrease the expression of key oncogenes like c-Myc.[3]

  • Upregulation of Tumor Suppressors: Conversely, the expression of tumor suppressor proteins such as p21 can be increased following hDHODH inhibition.[3]

Data Presentation: Efficacy of Representative hDHODH Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of several well-characterized hDHODH inhibitors against the hDHODH enzyme and various cancer cell lines. This data serves as a benchmark for evaluating the potency of a novel inhibitor like this compound.

Table 1: In Vitro hDHODH Enzymatic Inhibition

CompoundhDHODH IC50 (nM)Reference
Brequinar2.1 - 4.5[5][6]
Teriflunomide24.5 - 411[5][6]
Leflunomide>10,000[6]
BAY24022340.42[6]
Indoluidin D210[5]
H-0063.8[7]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
BrequinarHeLaCervical Cancer156 (72h)[8]
CaSkiCervical Cancer228 (72h)[8]
Leflunomide5637Bladder Cancer108,200 (48h)
T24Bladder Cancer124,800 (48h)
BAY2402234H2373Mesothelioma0.055 - 4.63[9]
Indoluidin DHL-60Acute Promyelocytic Leukemia4.4[5]
JurkatAcute T-cell Leukemia11[5]
A549Lung Carcinoma120[5]
WM266-4Melanoma15[5]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the anti-proliferative effects of a novel hDHODH inhibitor.

hDHODH Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human hDHODH.

Materials:

  • Recombinant human hDHODH (e.g., N-terminal His-tagged with transmembrane domain deletion)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure: [7]

  • Prepare a reaction mixture containing Assay Buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant hDHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.

  • Initiate the reaction by adding 500 µM DHO to each well.

  • Immediately measure the decrease in absorbance at 650 nm over 10 minutes at 25°C using a microplate reader. The reduction of DCIP by hDHODH leads to a loss of absorbance.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle progression.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules affected by hDHODH inhibition.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows relevant to the study of hDHODH inhibitors.

DeNovoPyrimidineBiosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Glutamine Glutamine + Bicarbonate + ATP CPSII CPSII Glutamine->CPSII CarbamoylPhosphate Carbamoyl Phosphate CPSII->CarbamoylPhosphate ATCase ATCase CarbamoylPhosphate->ATCase CarbamoylAspartate Carbamoyl Aspartate ATCase->CarbamoylAspartate DHOase DHOase CarbamoylAspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTMP dTMP dUTP->dTMP dTMP->DNA_RNA hDHODH_IN_14 This compound hDHODH_IN_14->hDHODH ExperimentalWorkflow cluster_workflow Experimental Workflow for this compound Evaluation start Start: Novel hDHODH Inhibitor (this compound) enzymatic_assay hDHODH Enzymatic Assay (Determine IC50) start->enzymatic_assay cell_proliferation Cell Proliferation Assay (e.g., MTT) (Determine IC50 in cancer cell lines) start->cell_proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_proliferation->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_proliferation->apoptosis western_blot Western Blot Analysis (c-Myc, p21, etc.) cell_proliferation->western_blot end Conclusion: Characterize Anti-proliferative Effects and Mechanism cell_cycle->end apoptosis->end western_blot->end SignalingPathway cluster_pathway Downstream Effects of hDHODH Inhibition inhibitor This compound hDHODH hDHODH inhibitor->hDHODH pyrimidine_depletion Pyrimidine Depletion hDHODH->pyrimidine_depletion inhibition leads to dna_synthesis DNA Synthesis pyrimidine_depletion->dna_synthesis c_myc c-Myc Expression pyrimidine_depletion->c_myc downregulates p21 p21 Expression pyrimidine_depletion->p21 upregulates s_phase_arrest S-Phase Arrest dna_synthesis->s_phase_arrest proliferation Cell Proliferation s_phase_arrest->proliferation apoptosis Apoptosis s_phase_arrest->apoptosis c_myc->proliferation p21->proliferation

References

Application Notes and Protocols for hDHODH Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) has emerged as a promising therapeutic target in acute myeloid leukemia (AML). As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition leads to pyrimidine starvation, which preferentially affects rapidly proliferating cancer cells.[1][2][3] This application note provides a comprehensive overview of the effects and experimental investigation of potent hDHODH inhibitors, exemplified here as hDHODH-IN-14, in AML cell lines. Inhibition of hDHODH in AML cells has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation, making it a compelling strategy for AML therapy.[1][2][4] The methodologies and data presented herein are a composite from studies on various potent hDHODH inhibitors and serve as a guide for the preclinical evaluation of compounds targeting this pathway.

Mechanism of Action

hDHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate.[5] AML cells, with their high proliferation rate, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors.[6] Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to a state of "pyrimidine starvation."[7] This metabolic stress triggers a cascade of events including the downregulation of key oncogenes like MYC, cell cycle arrest, and ultimately, apoptosis and cellular differentiation.[1][2][4]

cluster_0 Mitochondrion cluster_1 De Novo Pyrimidine Synthesis cluster_2 Cellular Processes cluster_3 Therapeutic Intervention cluster_4 Downstream Effects of Inhibition hDHODH hDHODH Orotate Orotate hDHODH->Orotate Block DHO Dihydroorotate DHO->hDHODH Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) Orotate->Pyrimidine_Pool Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for Proliferation Proliferation DNA_RNA_Synthesis->Proliferation Inhibitor This compound Inhibitor->hDHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion MYC_down MYC Downregulation Pyrimidine_Depletion->MYC_down Apoptosis Apoptosis MYC_down->Apoptosis Differentiation Differentiation MYC_down->Differentiation

Caption: Signaling pathway of hDHODH inhibition in AML.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative hDHODH inhibitors against various AML cell lines. "this compound" is used as a placeholder for a potent inhibitor based on published data for compounds like Brequinar, MEDS433, and RP7214.

Table 1: Enzymatic and Cellular Activity of this compound

ParameterValueReference
hDHODH Enzymatic IC505 - 15 nM[8]
Cell Proliferation GI50 (HL-60)50 - 150 nM[8]
Cell Proliferation GI50 (THP-1)70 - 200 nM[7]
Cell Proliferation GI50 (U937)90 - 250 nM[9]
Cell Proliferation GI50 (MV4-11)100 - 300 nM[9]
Myeloid Differentiation EC50 (THP-1)30 - 80 nM[7]

Table 2: Apoptotic and Differentiation Effects of this compound (at 1 µM, 72h)

AML Cell Line% Apoptosis (Annexin V+)% Differentiated Cells (CD11b+)Reference
HL-6045%60%[1]
THP-140%55%[4]
U93735%50%[9]
MOLM-1330%45%[4]

Experimental Protocols

Detailed protocols for key experiments to investigate the effects of this compound on AML cell lines are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in AML cell lines.

Materials:

  • AML cell lines (e.g., HL-60, THP-1, U937, MV4-11)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • AML cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.

  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 48-72 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis.

Protocol 3: Myeloid Differentiation Assay (CD11b Staining)

Objective: To assess the induction of myeloid differentiation by this compound.

Materials:

  • AML cell lines

  • This compound

  • 6-well plates

  • FITC-conjugated anti-human CD11b antibody

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Incubate for 72-96 hours to allow for differentiation.

  • Harvest and wash the cells with PBS containing 1% BSA.

  • Add the FITC-conjugated anti-CD11b antibody to the cells and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS and analyze by flow cytometry to determine the percentage of CD11b-positive cells.

Protocol 4: Western Blot Analysis

Objective: To examine the effect of this compound on the expression of key proteins such as MYC and p21.

Materials:

  • AML cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies (anti-MYC, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel hDHODH inhibitor in AML cell lines.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Rescue Experiments cluster_3 Phase 4: In Vivo Studies A hDHODH Enzymatic Assay (Determine IC50) B AML Cell Line Panel Screening (Determine GI50) A->B C Select Lead AML Cell Lines B->C D Apoptosis Assay (Annexin V/PI) C->D E Differentiation Assay (CD11b/CD14) C->E F Cell Cycle Analysis C->F G Western Blot (MYC, p21) C->G H Uridine Rescue Assay E->H I Confirm On-Target Effect H->I J AML Xenograft Model I->J K Evaluate Anti-Leukemic Efficacy J->K

Caption: Preclinical evaluation workflow for hDHODH inhibitors.

Conclusion

The inhibition of hDHODH presents a promising therapeutic avenue for the treatment of AML. The protocols and data presented in this application note provide a framework for the systematic investigation of novel hDHODH inhibitors like this compound. By employing these methodologies, researchers can effectively characterize the anti-leukemic properties of their compounds and advance the development of new differentiation-based therapies for AML.

References

Application Notes and Protocols: hDHODH-IN-14 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a significant rate of relapse and induction failure, underscoring the urgent need for novel therapeutic strategies.[1] A promising therapeutic target that has emerged in recent research is the human dihydroorotate dehydrogenase (hDHODH).[2][3] This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5] Rapidly proliferating cancer cells, including T-ALL lymphoblasts, are particularly dependent on this pathway for their survival and growth.[1][6]

hDHODH-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with a reported IC50 of 0.49 μM for rat liver DHODH.[2][3] As an analog of A771726 (Teriflunomide), it represents a valuable research tool for investigating the therapeutic potential of DHODH inhibition in T-ALL.[2][7] By blocking hDHODH, this compound is expected to deplete the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in T-ALL cells, mirroring the effects of other well-studied DHODH inhibitors.[6][8] These application notes provide a comprehensive overview of the use of this compound in T-ALL research, including its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

hDHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[5][9] This reaction is coupled to the mitochondrial electron transport chain.[4] T-ALL cells exhibit a heightened dependence on this pathway to sustain their high rates of proliferation.[1]

Inhibition of hDHODH by this compound leads to a rapid depletion of intracellular pyrimidine pools.[2] This pyrimidine starvation triggers a cascade of cellular events, including:

  • Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine nucleotides directly hampers the synthesis of new genetic material, which is essential for cell division.[6]

  • Cell Cycle Arrest: The lack of necessary building blocks for DNA replication leads to an arrest in the S-phase of the cell cycle.[7]

  • Apoptosis: Prolonged pyrimidine depletion induces programmed cell death, a key mechanism for eliminating cancerous cells.[7]

The specificity of this approach lies in the differential reliance of T-ALL cells on the de novo synthesis pathway compared to normal cells, which can more readily utilize the pyrimidine salvage pathway.[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism and experimental approach, the following diagrams are provided in DOT language.

Signaling Pathway of DHODH Inhibition

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Dihydroorotate Dihydroorotate DHODH hDHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps DHODH->Orotate ETC Electron Transport Chain DHODH->ETC e- Glutamine Glutamine Glutamine->Dihydroorotate Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellCycle Cell Cycle Progression DNA_RNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Proliferation Cell Proliferation CellCycle->Proliferation hDHODH_IN_14 This compound hDHODH_IN_14->DHODH

Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Evaluating this compound in T-ALL

TALL_Workflow cluster_assays In Vitro Assays start Start: T-ALL Cell Lines (e.g., Jurkat, MOLT-4) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot (e.g., c-Myc, p21) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Workflow for assessing the anti-leukemic effects of this compound on T-ALL cell lines.

Quantitative Data Summary

While specific data for this compound in T-ALL is not yet published, the following tables summarize representative data for other DHODH inhibitors in leukemia research, which can serve as a benchmark for experiments with this compound.

Table 1: In Vitro Cytotoxicity of DHODH Inhibitors in T-ALL Cell Lines

CompoundCell LineIC50 (nM)AssayReference
BrequinarJurkat25CellTiter-Glo[6]
BrequinarMOLT-430CellTiter-Glo[6]
TeriflunomideJurkat15,000CCK-8[7]
TeriflunomideMOLT-420,000CCK-8[7]

Table 2: Effects of DHODH Inhibitors on T-ALL Cell Cycle and Apoptosis

CompoundCell LineConcentration (µM)EffectMethodReference
TeriflunomideJurkat50Increased S-phase arrestFlow Cytometry (PI)[7]
TeriflunomideMOLT-450Increased S-phase arrestFlow Cytometry (PI)[7]
TeriflunomideJurkat50Increased apoptosisFlow Cytometry (Annexin V/PI)[7]
TeriflunomideMOLT-450Increased apoptosisFlow Cytometry (Annexin V/PI)[7]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in T-ALL research.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of T-ALL cells.

Materials:

  • T-ALL cell lines (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed T-ALL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound to the respective wells to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in T-ALL cells upon treatment with this compound.

Materials:

  • T-ALL cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed T-ALL cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of T-ALL cells.

Materials:

  • T-ALL cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat T-ALL cells with this compound as described in the apoptosis assay protocol for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These protocols provide a solid foundation for researchers to investigate the application of this compound in the context of T-ALL, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for hDHODH-IN-14 in Leukemia Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hDHODH-IN-14 and other potent dihydroorotate dehydrogenase (DHODH) inhibitors for inducing myeloid differentiation in leukemia cells. The protocols detailed below are based on established methodologies for evaluating the efficacy of these compounds in preclinical models of acute myeloid leukemia (AML).

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including leukemia cells.[1][2][3] Inhibition of DHODH has emerged as a promising therapeutic strategy to overcome the differentiation blockade characteristic of AML.[4][5][6] By depleting the intracellular pool of pyrimidines, DHODH inhibitors can induce cell cycle arrest, apoptosis, and, notably, myeloid differentiation of leukemia cells.[1][2][3][7] This document outlines the application of hDHODH inhibitors, with a focus on inducing myeloid differentiation and provides detailed protocols for assessing their cellular effects.

Mechanism of Action

hDHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][5] This pathway is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[8] Leukemia cells are particularly dependent on this pathway for their rapid proliferation.

Inhibition of hDHODH by compounds like this compound leads to the depletion of downstream metabolites, including uridine and cytidine nucleotides. This pyrimidine starvation is believed to trigger a cellular response that, in AML cells, leads to the upregulation of myeloid differentiation markers and a shift towards a more mature phenotype.[4][5][9] The differentiation-inducing effects of DHODH inhibitors can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block.[7][9]

Data Presentation

The following tables summarize the quantitative effects of various hDHODH inhibitors on leukemia cell lines, providing key data points for experimental planning and comparison.

Table 1: Growth Inhibition (GI50/IC50) of hDHODH Inhibitors in AML Cell Lines

CompoundCell LineGI50/IC50 (nM)Assay DurationReference
ASLAN003THP-1~5048h[7]
ASLAN003MOLM-14~10048h[7]
ASLAN003KG-1~10048h[7]
BrequinarNormal CD34+CD38+ BM2,870-[7]
ASLAN003Normal CD34+CD38+ BM5,220-[7]
IsobavachalconeHL-60360 ± 50-[2]
IsobavachalconeHL-60/Adriamycin-resistant38,770 ± 810-[2]
RP7214U9372,000 - 3,200-[10]
RP7214HL-602,000 - 3,200-[10]
RP7214MV4-112,000 - 3,200-[10]
RP7214THP-12,000 - 3,200-[10]
MEDS433THP-132.8-[11]
BrequinarTHP-1265-[11]

Table 2: Induction of Myeloid Differentiation Markers by hDHODH Inhibitors

CompoundCell LineMarker% Positive Cells (Treated)% Positive Cells (Control)Treatment DetailsReference
IsobavachalconeHL-60CD14~40%~5%30 µM, 72h[1]
IsobavachalconeHL-60CD11b~55%~5%30 µM, 72h[1]
ASLAN003MOLM-14CD11b~60%~10%100 nM[7]
BrequinarMOLM-14CD11b~40%~10%100 nM[7]
DHODH KnockoutHL-60CD14IncreaseBaseline96h post-infection[1][2]
DHODH KnockoutHL-60CD11bIncreaseBaseline96h post-infection[1][2]

Table 3: Apoptosis Induction by hDHODH Inhibitors in AML Cell Lines

CompoundCell Line% Apoptotic Cells (Treated)% Apoptotic Cells (Control)Treatment DetailsReference
IsobavachalconeHL-60~30%~5%30 µM, 72h[1]
DHODH KnockoutHL-6023.47 ± 1.23% (sgRNA1)1.34 ± 0.21%96h post-infection[2]
DHODH KnockoutHL-6026.18 ± 0.84% (sgRNA2)1.34 ± 0.21%96h post-infection[2]
RP7214U937IncreaseBaseline3 & 10 µM, 72h[10]
RP7214HL-60IncreaseBaseline3 & 10 µM, 72h[10]
RP7214MV4-11IncreaseBaseline3 & 10 µM, 72h[10]
RP7214THP-1IncreaseBaseline3 & 10 µM, 72h[10]

Mandatory Visualizations

G hDHODH Inhibition and Myeloid Differentiation Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_leukemia Leukemia Cell Fate Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Depletion Pyrimidine Depletion UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA/RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTMP->DNA_RNA_Synthesis Leukemic Blast Leukemic Blast Proliferation Proliferation Leukemic Blast->Proliferation Differentiation Arrest Differentiation Arrest Leukemic Blast->Differentiation Arrest Myeloid Differentiation Myeloid Differentiation Myeloid Differentiation->Differentiation Arrest Overcomes Apoptosis Apoptosis hDHODH_IN_14 This compound hDHODH_IN_14->Orotate Inhibits Pyrimidine Depletion->Myeloid Differentiation Induces Pyrimidine Depletion->Apoptosis Induces DNA_RNA_Synthesis->Proliferation G Experimental Workflow for Assessing this compound Efficacy Start Start Culture_Cells Culture AML Cell Lines (e.g., HL-60, THP-1) Start->Culture_Cells Treat_Cells Treat with this compound (Dose-response & time-course) Culture_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Harvest_Cells->Cell_Viability Flow_Cytometry Flow Cytometry Analysis (CD11b, CD14 staining) Harvest_Cells->Flow_Cytometry Western_Blot Western Blot Analysis (MYC, p21, etc.) Harvest_Cells->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End G Logical Relationship of DHODH Inhibition and Cellular Outcomes DHODH_Inhibition DHODH Inhibition Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibition->Pyrimidine_Depletion Replication_Stress Replication Stress & Reduced Transcription Pyrimidine_Depletion->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Myeloid_Differentiation Myeloid Differentiation Cell_Cycle_Arrest->Myeloid_Differentiation Uridine_Rescue Exogenous Uridine Uridine_Rescue->Pyrimidine_Depletion Bypasses

References

Troubleshooting & Optimization

hDHODH-IN-14 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation challenges associated with the dihydroorotate dehydrogenase (DHODH) inhibitor, hDHODH-IN-14.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of ≥ 125 mg/mL (353.88 mM).[1] To ensure maximum solubility, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1]

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. What should I do?

A3: This is a common issue with compounds that are poorly soluble in aqueous solutions. Please refer to the Troubleshooting Guide below for detailed steps on how to address this. The key is to use appropriate co-solvents and surfactants or to prepare a lipid-based formulation.

Q4: Can I use this compound for in vivo animal studies?

A4: Yes, but careful formulation is required due to its poor aqueous solubility. Direct injection of a DMSO stock solution is generally not recommended. Formulations using vehicles such as polyethylene glycol (PEG), propylene glycol, or Tween® 80 are often necessary to maintain the compound in solution for in vivo administration. It is crucial to perform pilot studies to determine the optimal and most stable formulation for your specific animal model and administration route.

Solubility Data

The following table summarizes the known solubility of this compound. Researchers should note that solubility can be batch-dependent and it is always recommended to perform solubility tests with a small amount of the compound before preparing large quantities of stock solutions.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 125353.88Use of newly opened, anhydrous DMSO is recommended for best results.[1]
Aqueous BuffersPoorly solubleNot determinedProne to precipitation upon dilution from DMSO stock.
EthanolLimited dataNot determinedMay be used as a co-solvent in formulations.
PEG400Limited dataNot determinedCan be used as a vehicle for in vivo formulations.

Troubleshooting Guide: Solubility and Formulation Issues

This guide addresses common problems encountered during the handling and formulation of this compound.

Problem 1: this compound Precipitates Upon Dilution in Aqueous Media for In Vitro Assays

  • Question: I diluted my DMSO stock of this compound into my cell culture medium, and a precipitate formed immediately. How can I resolve this?

  • Answer: This indicates that the final concentration of DMSO is not sufficient to keep the compound dissolved in the aqueous environment of your culture medium. Here are several strategies to overcome this:

    • Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

    • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Check the tolerance of your specific cell line and adjust the final DMSO concentration accordingly, ensuring you have a vehicle control with the same DMSO concentration.

    • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in your final dilution can help to maintain the solubility of the compound. A final concentration of 0.01-0.1% of the surfactant is a good starting point.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes prevent rapid precipitation.

Problem 2: Formulation for In Vivo Studies Shows Precipitation or Poor Bioavailability

  • Question: I am struggling to prepare a stable formulation of this compound for oral gavage/intraperitoneal injection in mice. What are my options?

  • Answer: Formulating poorly water-soluble drugs for in vivo use requires careful selection of excipients. Here are some common and effective formulation strategies:

    • Co-solvent Systems: A mixture of solvents can enhance solubility. A common formulation consists of:

      • 5-10% DMSO

      • 40-60% Polyethylene glycol 400 (PEG400)

      • The remainder as saline or water.

    • Surfactant-based Formulations: Micellar solutions can be created using surfactants. A typical formulation might be:

      • 5-10% Tween® 80 in saline.

    • Lipid-based Formulations: For oral administration, lipid-based formulations can improve both solubility and absorption. These are more complex and may include oils (like sesame or corn oil), surfactants, and co-solvents.

    It is critical to assess the stability of any new formulation by letting it stand at room temperature and 4°C for several hours to check for precipitation. Additionally, the tolerability of the vehicle should be tested in a small cohort of animals before proceeding with the full study.

Troubleshooting Workflow for In Vitro Assay Precipitation

G start Precipitation observed in in vitro assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO to highest tolerated concentration (e.g., 0.5%) check_dmso->increase_dmso Yes use_surfactant Add a biocompatible surfactant (e.g., 0.1% Tween® 80) check_dmso->use_surfactant No check_solubility_again Still precipitates? increase_dmso->check_solubility_again check_solubility_again->use_surfactant Yes success Proceed with experiment check_solubility_again->success No check_solubility_surfactant Still precipitates? use_surfactant->check_solubility_surfactant lower_concentration Lower the final concentration of this compound check_solubility_surfactant->lower_concentration Yes check_solubility_surfactant->success No failure Consider alternative formulation strategy lower_concentration->failure

Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous media for in vitro experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (MW of this compound is approximately 353.3 g/mol ), you would need 0.353 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex or sonicate the solution gently until the solid is completely dissolved. A brief warming to 37°C can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Protocol for Preparing an In Vivo Formulation (Co-solvent System)

This is a general starting point, and optimization is likely required.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Polyethylene glycol 400 (PEG400)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a final formulation of 10% DMSO, 40% PEG400, 50% Saline):

    • For every 1 mL of final formulation, start with 100 µL of your DMSO stock solution of this compound in a sterile tube.

    • Add 400 µL of PEG400 to the DMSO solution and mix thoroughly by vortexing. The solution should remain clear.

    • Slowly add 500 µL of sterile saline dropwise while continuously vortexing. This slow addition is critical to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation.

    • Before administration, allow the formulation to sit at room temperature for at least 30 minutes to ensure it remains stable.

    • Administer to animals as per your experimental design. Always include a vehicle control group that receives the same formulation without the drug.

hDHODH Signaling Pathway and Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore particularly sensitive to the inhibition of this pathway.

This compound acts by inhibiting the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate.[2] This blockage leads to a depletion of the pyrimidine pool, thereby arresting DNA and RNA synthesis and ultimately inhibiting cell proliferation.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis Cell Proliferation Cell Proliferation RNA Synthesis->Cell Proliferation dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DNA Synthesis->Cell Proliferation hDHODH_IN_14 hDHODH_IN_14 DHODH DHODH hDHODH_IN_14->DHODH

Caption: The inhibitory effect of this compound on the de novo pyrimidine biosynthesis pathway, leading to the suppression of cell proliferation.

References

Overcoming hDHODH-IN-14 off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "hDHODH-IN-14" is not available in the public domain. This technical support center provides guidance for a hypothetical hDHODH inhibitor, referred to as hDHODH-iX , based on common challenges and troubleshooting strategies for inhibitors of human dihydroorotate dehydrogenase (hDHODH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for hDHODH-iX?

A1: hDHODH-iX is designed to be a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[1][2][3][4][5][6][7][8] By inhibiting hDHODH, the inhibitor depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[9] This mechanism is particularly effective in rapidly dividing cells, such as cancer cells or activated lymphocytes, which have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.[3][10]

Q2: I am observing a weaker anti-proliferative effect than expected. What are the potential causes?

A2: A weaker-than-expected phenotype can be due to several factors:

  • Cellular Context: The anti-proliferative effects of hDHODH inhibitors are highly dependent on the metabolic state of the cells. Cells with a low proliferation rate or those that can effectively utilize the pyrimidine salvage pathway may be less sensitive.[3]

  • Uridine in Media: Standard cell culture media can contain uridine, which can be taken up by cells and bypass the block in de novo synthesis, thereby "rescuing" them from the effects of the inhibitor.[9][11][12][13][14]

  • Compound Stability: Ensure that hDHODH-iX is stable in your experimental conditions. Degradation of the compound will lead to a reduction in the effective concentration.

  • Off-Target Effects: While counterintuitive, off-target effects could potentially counteract the primary anti-proliferative mechanism in certain cellular contexts.

Q3: How can I confirm that the observed cellular phenotype is due to on-target hDHODH inhibition?

A3: The most direct method to confirm on-target activity is a uridine rescue experiment . Supplementing the cell culture medium with exogenous uridine should reverse the anti-proliferative effects of hDHODH-iX.[9][11][12][13][14] If the phenotype is rescued by uridine, it strongly indicates that the effect is due to the depletion of the pyrimidine pool via hDHODH inhibition. Additionally, you can perform metabolomic analysis to look for the accumulation of dihydroorotate (DHO), the substrate of hDHODH.[3][11][13]

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype or Suspected Off-Target Effects

You observe a cellular effect that is not consistent with pyrimidine synthesis inhibition (e.g., changes in signaling pathways unrelated to nucleotide metabolism) or the phenotype is not rescued by uridine.

Possible Cause: hDHODH-iX may have one or more off-targets. A notable example from the literature is the structural homology between the catalytic pockets of hDHODH and the Fat Mass and Obesity-associated protein (FTO), an RNA demethylase.[11][12][13][14] Some compounds initially developed as FTO inhibitors were later found to be potent hDHODH inhibitors.[11][12][13][14]

Troubleshooting Steps:

  • Perform a Uridine Rescue Assay: This is the critical first step. If uridine supplementation does not rescue the phenotype, it is highly likely an off-target effect.[11][12][13][14]

  • Generate Resistant Clones: Culture cells in the presence of hDHODH-iX to select for resistant clones and perform sequencing of the DHODH gene to identify mutations that may confer resistance.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of hDHODH-iX to hDHODH in a cellular context.[11] A thermal shift indicates target engagement.

  • Kinase Profiling: Run a broad panel of kinase assays, as many small molecule inhibitors can have off-target effects on various kinases.

  • Proteomic Profiling: Techniques like chemical proteomics can help identify other cellular proteins that bind to hDHODH-iX.[3]

Issue 2: High Variability in IC50 Values Across Different Cell Lines

The measured IC50 for cell proliferation varies significantly between different cell lines, even those from similar tissue origins.

Possible Cause: The sensitivity of cell lines to hDHODH inhibition is influenced by their metabolic wiring, specifically the relative activities of the de novo and salvage pyrimidine synthesis pathways.[3] Cell lines with high expression of uridine salvage pathway enzymes may be inherently more resistant.

Troubleshooting Steps:

  • Quantify DHODH Expression: Although not always correlated with sensitivity, it is good practice to confirm the expression of DHODH in your panel of cell lines via Western blot or qPCR.

  • Assess Salvage Pathway Activity: Measure the expression of key salvage pathway enzymes (e.g., uridine kinase).

  • Standardize Culture Conditions: Ensure that all cell lines are cultured in the same basal medium with a known and consistent concentration of uridine. For sensitive assays, consider using dialyzed fetal bovine serum to reduce variability in exogenous nucleosides.

Data Summary

The following tables provide reference IC50 values for well-characterized hDHODH inhibitors. These can serve as a benchmark for the expected potency of a selective hDHODH inhibitor.

Table 1: In Vitro hDHODH Enzymatic Inhibition

CompoundIC50 (nM)Assay Type
Brequinar~0.47Enzymatic (pure enzyme)[15]
Teriflunomide (A771726)~7990Enzymatic (pure enzyme)[15]
H-0063.8Enzymatic (recombinant hDHODH)[3]
FB23-29200Enzymatic (recombinant hDHODH)[11][12][14]

Table 2: Anti-proliferative Activity in Cell Lines

CompoundCell LineIC50Notes
FB23-2K562~5-10 µMEffect nullified by uridine supplementation.[11]
ZLD115K562~2.5-5 µMSelective FTO inhibitor; effect not rescued by uridine.[11]

Key Experimental Protocols

Protocol 1: Uridine Rescue Assay

Objective: To determine if the anti-proliferative effect of hDHODH-iX is due to inhibition of the de novo pyrimidine synthesis pathway.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density appropriate for a 72-hour proliferation assay.

  • Compound and Uridine Addition:

    • Prepare a dose-response curve of hDHODH-iX.

    • For each concentration of hDHODH-iX, prepare two sets of wells: one with the inhibitor alone and one with the inhibitor plus 100 µM uridine.[11]

    • Include appropriate controls: vehicle (DMSO) only, and vehicle plus 100 µM uridine.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: Plot cell viability versus hDHODH-iX concentration for both the rescued and non-rescued conditions. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue.

Protocol 2: hDHODH Enzymatic Assay (Colorimetric)

Objective: To measure the direct inhibitory activity of hDHODH-iX on recombinant hDHODH.

Methodology: (Based on the DCIP reduction assay[3])

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human hDHODH.

    • Coenzyme Q10 (100 µM).

    • 2,6-dichloroindophenol (DCIP) (200 µM).

    • Dihydroorotic acid (DHO) (500 µM).

  • Pre-incubation: In a 96-well plate, pre-incubate the recombinant hDHODH with a serial dilution of hDHODH-iX in the assay buffer containing Coenzyme Q10 and DCIP for 30 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotic acid.

  • Measurement: Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to hDHODH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data to the DMSO control and fit to a dose-response curve to determine the IC50 value.

Visual Guides

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase DHODH hDHODH Dihydroorotate->DHODH Orotate Orotate UMP_Synthase UMP Synthase Orotate->UMP_Synthase Cytosol DHODH->Orotate Inhibitor hDHODH-iX Inhibitor->DHODH UMP UMP UMP_Synthase->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis

Caption: The de novo pyrimidine synthesis pathway highlighting the role of hDHODH.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Uridine_Rescue Perform Uridine Rescue Assay Start->Uridine_Rescue Rescued Phenotype is On-Target (hDHODH inhibition) Uridine_Rescue->Rescued Yes Not_Rescued Phenotype is Likely Off-Target Uridine_Rescue->Not_Rescued No Further_Validation Further On-Target Validation: - Metabolomics (DHO accumulation) - CETSA Rescued->Further_Validation Off_Target_Investigation Off-Target Investigation: - Kinase profiling - Proteomic profiling Not_Rescued->Off_Target_Investigation

Caption: Troubleshooting workflow for unexpected cellular phenotypes with hDHODH-iX.

Uridine_Rescue_Logic cluster_pathway De Novo Pyrimidine Synthesis Precursors Precursors DHO Dihydroorotate Precursors->DHO Multiple Steps Orotate Orotate DHO->Orotate hDHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Proliferation Proliferation Pyrimidines->Proliferation Required for Uridine_ex Exogenous Uridine Uridine_ex->Pyrimidines Uridine Kinase Inhibitor hDHODH-iX inhibits this step

Caption: Logic diagram of the uridine rescue experiment.

References

Technical Support Center: hDHODH-IN-14 and the Pyrimidine Salvage Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-14. The content is designed to address specific issues related to the impact of the pyrimidine salvage pathway on the experimental activity of hDHODH inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is hDHODH and why is it a target for drug development?

A1: Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines and are therefore particularly dependent on this pathway.[3][4] Inhibiting hDHODH blocks the production of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for the development of anticancer and immunosuppressive drugs.[3][5]

Q2: What is the pyrimidine salvage pathway and how does it relate to hDHODH inhibition?

A2: The pyrimidine salvage pathway is an alternative route for cells to generate pyrimidine nucleotides by recycling pre-existing nucleosides (like uridine and cytidine) and nucleobases from the extracellular environment or from intracellular degradation of nucleic acids.[4][6] When the de novo pathway is blocked by an hDHODH inhibitor like this compound, cells can utilize the salvage pathway to bypass the inhibition and maintain their pyrimidine pool, which can lead to drug resistance.[6][7]

Q3: How can I determine if the pyrimidine salvage pathway is affecting the activity of this compound in my cell-based assays?

A3: A common method is to perform a "uridine rescue" experiment. By supplementing the cell culture medium with uridine, you provide the necessary substrate for the salvage pathway.[6][7][8][9] If the cytotoxic or anti-proliferative effects of this compound are diminished or completely reversed in the presence of exogenous uridine, it strongly suggests that the salvage pathway is compensating for the inhibition of the de novo pathway.[6][7][8][9]

Q4: What is the typical concentration of uridine to use in a rescue experiment?

A4: The concentration of uridine used in rescue experiments can vary, but physiological concentrations found in human plasma are in the range of 5-20 µM.[6] In cell culture experiments, concentrations ranging from 5 µM to 100 µM have been shown to effectively rescue cells from hDHODH inhibition.[6][7][9] It is recommended to perform a dose-response experiment to determine the optimal uridine concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound shows lower than expected activity in cell-based assays compared to in vitro enzyme assays. The cell line being used may have a highly active pyrimidine salvage pathway.Perform a uridine rescue experiment to confirm. Consider using cell lines known to have low salvage pathway activity or co-treatment with a salvage pathway inhibitor (e.g., a nucleoside transporter inhibitor like dipyridamole).[6]
Inconsistent results between experiments with this compound. Variability in the pyrimidine content of the cell culture medium, particularly the serum.Use dialyzed fetal bovine serum (FBS) to have better control over the nucleoside concentrations in your medium.[7] Always use the same batch and lot of reagents.
Complete rescue of this compound's effect is observed even at low uridine concentrations. The cell line is highly dependent on the salvage pathway for pyrimidine synthesis.This cell line may not be a suitable model for evaluating compounds that target the de novo pathway alone. Consider exploring cell lines with a greater reliance on de novo synthesis.
No rescue effect is observed with uridine supplementation. The observed cellular toxicity of the compound may be off-target and not related to hDHODH inhibition. The concentration of the inhibitor may be too high, causing non-specific toxicity.Confirm the on-target effect by performing a rescue experiment with orotic acid, the product of the DHODH reaction.[3] Perform a dose-response experiment with the inhibitor to ensure you are working within a specific concentration range.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for several hDHODH inhibitors are provided below for reference. Please note that the specific IC50 for "this compound" is not publicly available, and the following are representative values for other potent inhibitors.

Inhibitor hDHODH IC50 (nM) Reference
Brequinar5.2[5]
Teriflunomide388[5]
Compound 129139[5]
Compound 11.2[8]
Ascofuranone (1)38
H-006~4[3]

Experimental Protocols

Protocol: Uridine Rescue Experiment for this compound

This protocol is designed to determine if the pyrimidine salvage pathway can rescue the anti-proliferative effects of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Uridine (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in complete medium at 2X the final desired concentrations.

    • Prepare solutions of complete medium with and without uridine at 2X the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).

  • Treatment:

    • Add 100 µL of the 2X this compound solutions to the appropriate wells containing cells.

    • For the rescue condition, add 100 µL of the 2X this compound solutions prepared in medium containing 2X uridine.

    • Include appropriate controls:

      • Vehicle control (medium with DMSO)

      • Uridine only control (medium with uridine and DMSO)

      • No-cell control (medium only)

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all experimental wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the inhibitor concentration for both conditions (with and without uridine).

    • Calculate the IC50 values for both curves. A significant rightward shift in the IC50 curve in the presence of uridine indicates a rescue effect.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows.

Pyrimidine_Synthesis_Pathways cluster_denovo De Novo Synthesis Pathway cluster_salvage Pyrimidine Salvage Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP UMPS Pyrimidines (UTP, CTP, TTP) Pyrimidines (UTP, CTP, TTP) UMP->Pyrimidines (UTP, CTP, TTP) Uridine_ext Extracellular Uridine Uridine_int Intracellular Uridine Uridine_ext->Uridine_int Nucleoside Transporters Uridine_int->UMP UCK hDHODH_IN_14 This compound hDHODH hDHODH hDHODH_IN_14->hDHODH

Caption: Overview of De Novo and Salvage Pyrimidine Synthesis Pathways.

Uridine_Rescue_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with this compound (with and without Uridine) incubate1->treat incubate2 Incubate 72h treat->incubate2 measure Measure cell viability (e.g., CellTiter-Glo) incubate2->measure analyze Analyze data and compare IC50 values measure->analyze

Caption: Experimental Workflow for a Uridine Rescue Assay.

Troubleshooting_Logic start Low this compound Activity? rescue_exp Perform Uridine Rescue Experiment start->rescue_exp rescue_obs Rescue Observed? rescue_exp->rescue_obs salvage_active High Salvage Pathway Activity rescue_obs->salvage_active Yes off_target Potential Off-Target Effects rescue_obs->off_target No co_treat Consider co-treatment with salvage inhibitor salvage_active->co_treat check_target Confirm on-target effect (e.g., orotic acid rescue) off_target->check_target

Caption: Troubleshooting Logic for Low this compound Activity.

References

hDHODH-IN-14 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hDHODH-IN-14 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

For optimal stability, we recommend preparing stock solutions of this compound in a suitable solvent like DMSO and storing them in aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q2: I am seeing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A decrease in the activity of this compound over several days in a cell culture experiment could be due to compound instability and degradation at 37°C in the aqueous, protein-rich environment of the cell culture medium. Small molecules can be susceptible to hydrolysis, oxidation, or enzymatic degradation by components in the serum. It is also possible that the compound is being metabolized by the cells. To mitigate this, we recommend replenishing the compound with fresh media at regular intervals (e.g., every 24-48 hours). For definitive answers, we advise performing a stability study of this compound in your specific cell culture medium.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

You can assess the stability of this compound by incubating it in your cell culture medium of choice (with and without serum) at 37°C over a time course. At various time points, aliquots of the medium are collected and the concentration of the remaining intact this compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound in cell culture media have not been extensively published. However, like many small molecules, potential degradation routes could include hydrolysis of labile functional groups or oxidation. If significant degradation is observed, further analysis by LC-MS/MS could help identify the major degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results between batches of this compound. Improper storage of the compound leading to degradation.Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Always use freshly thawed aliquots for experiments.
Pipetting errors when preparing dilutions.Calibrate your pipettes regularly. Prepare a master mix of the final dilution to add to your culture wells to minimize well-to-well variability.
Loss of compound effect in long-term ( > 48 hours) experiments. Degradation of this compound in the cell culture medium at 37°C.Replenish the media with freshly prepared this compound every 24-48 hours.
Cellular metabolism of the compound.Consider performing a time-course experiment to assess the intracellular concentration of the compound over time.
Precipitation of the compound in the cell culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. If solubility is an issue, consider using a formulation aid, but validate its compatibility with your cell line.

Quantitative Data Summary

The following table provides a template for summarizing the stability data for this compound. Researchers should generate their own data using the protocol provided below.

Medium Serum Content Temperature Time Point % Remaining this compound (Example)
DMEM10% FBS37°C0 hr100%
DMEM10% FBS37°C24 hr85%
DMEM10% FBS37°C48 hr65%
DMEM10% FBS37°C72 hr45%
RPMI-164010% FBS37°C0 hr100%
RPMI-164010% FBS37°C24 hr82%
RPMI-164010% FBS37°C48 hr60%
RPMI-164010% FBS37°C72 hr40%

Note: The data in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Analytical column suitable for small molecule analysis (e.g., C18)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the test solutions: Spike the 10 mM stock solution into pre-warmed (37°C) cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Time course incubation: Aliquot the test solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours). Incubate the tubes at 37°C in a cell culture incubator.

  • Sample collection: At each designated time point, remove one aliquot for each condition. Immediately stop the degradation process by adding 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Sample processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Analyze the concentration of the remaining this compound by a validated HPLC or LC-MS method. The initial (T=0) sample will serve as the 100% reference.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO spike Spike stock into media to 10 µM final concentration prep_stock->spike prep_media Prepare cell culture media (with and without 10% FBS) prep_media->spike aliquot Aliquot for each time point (0, 2, 8, 24, 48, 72h) spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect samples at each time point incubate->sample precipitate Add 3 vol ice-cold ACN to precipitate proteins sample->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge supernatant Transfer supernatant to HPLC vial centrifuge->supernatant hplc Analyze by HPLC or LC-MS supernatant->hplc data Calculate % remaining vs. T=0 hplc->data

Caption: Workflow for assessing the stability of this compound in cell culture media.

signaling_pathway cluster_pathway Hypothetical Degradation Pathway hDHODH_IN_14 This compound (Active Inhibitor) Hydrolysis Hydrolysis (e.g., amide bond cleavage) hDHODH_IN_14->Hydrolysis H₂O (in media) Oxidation Oxidation (e.g., addition of hydroxyl group) hDHODH_IN_14->Oxidation O₂/ROS (in media) Degradation_Product_1 Degradation Product 1 (Inactive) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (Inactive) Oxidation->Degradation_Product_2

Caption: Hypothetical degradation pathways for a small molecule inhibitor in cell culture media.

References

Technical Support Center: hDHODH-IN-14 Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-14 and other inhibitors in enzyme kinetic assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during hDHODH kinetic assays.

Question IDIssuePotential Cause(s)Suggested Solution(s)
General Assay Problems
G-01No or very low enzyme activity 1. Incorrect buffer temperature: Using ice-cold assay buffer can significantly reduce or halt enzyme activity.[1] 2. Inactive enzyme: Improper storage (e.g., repeated freeze-thaw cycles) can lead to loss of enzyme activity.[1] 3. Missing essential cofactor: Forgetting to add a necessary cofactor will prevent the enzyme from functioning correctly.1. Ensure the assay buffer is at the optimal temperature (typically room temperature, ~20-25°C) before starting the assay. 2. Aliquot the enzyme upon arrival and store at the recommended temperature to avoid repeated freeze-thaw cycles. Always handle the enzyme on ice when preparing for the assay. 3. Double-check the protocol to ensure all required cofactors are included in the reaction mixture.
G-02High background signal 1. Contaminated reagents: Reagents may be contaminated with a substance that mimics the product signal. 2. Substrate instability: The substrate may be spontaneously breaking down. 3. Endogenous enzyme activity in samples: If using cell lysates, other enzymes may interfere with the assay.[2]1. Prepare fresh reagents and use high-purity water. 2. Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. 3. If applicable, consider further purification of the enzyme or use specific inhibitors for interfering enzymes.
G-03Inconsistent or non-reproducible results 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Plate edge effects: Evaporation from wells on the edge of a microplate can concentrate reactants.[1] 3. Incomplete mixing: Reagents not being thoroughly mixed in the wells.1. Use calibrated pipettes and practice good pipetting technique. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. 2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain a humid environment. 3. Ensure proper mixing after adding each reagent, for example, by gently pipetting up and down or using a plate shaker.
hDHODH Specific Problems
H-01Low signal in DCPIP assay 1. Incorrect wavelength: Reading the absorbance at a wavelength other than the optimum for DCPIP reduction (~600-650 nm).[3][4] 2. Low enzyme concentration: The amount of hDHODH may be too low to produce a measurable change in absorbance.1. Verify the plate reader settings are correct for monitoring DCPIP absorbance. 2. Perform an enzyme titration to determine the optimal concentration that gives a linear and measurable rate of reaction.
H-02High background in fluorescence assay 1. Autofluorescence of compounds: The inhibitor or other components in the assay may be fluorescent at the excitation/emission wavelengths used. 2. Light-sensitive reagents: The fluorescent probe may be degrading due to exposure to light.1. Run a control with the inhibitor but without the enzyme to check for autofluorescence. 2. Protect fluorescent reagents from light by storing them in dark containers and minimizing light exposure during the assay.
H-03Unexpected inhibitor potency (IC50) 1. Incorrect substrate concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. 2. Inhibitor solubility issues: The inhibitor may not be fully dissolved in the assay buffer. 3. Time-dependent inhibition: The inhibitor may have a slow binding mechanism, affecting the measured IC50 if the pre-incubation time is insufficient.1. Ensure the substrate concentration is kept constant across all inhibitor concentrations and is ideally at or below the Km for competitive inhibitors. 2. Check the solubility of this compound in the final assay buffer. Consider using a small amount of DMSO to aid solubility, but keep the final concentration low (<1%) and consistent across all wells. 3. If time-dependent inhibition is suspected, perform experiments with varying pre-incubation times of the enzyme and inhibitor.
This compound Specific Problems
I-01No inhibition observed with this compound 1. Degraded inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Incorrect inhibitor concentration: Errors in calculating the dilution series.1. Use a fresh stock of the inhibitor. Store the inhibitor according to the manufacturer's instructions. 2. Carefully re-calculate and prepare the inhibitor dilutions.

Quantitative Data Summary

The following tables summarize key quantitative data for human Dihydroorotate Dehydrogenase (hDHODH) and some of its well-characterized inhibitors. Data for this compound is not currently available in the public domain.

Table 1: Kinetic Parameters of Human DHODH

SubstrateKm (µM)Vmax (nmol/min/mg)Assay Conditions
Dihydroorotate~5-20Not consistently reportedVaries by study, typically pH 8.0
Decylubiquinone (QD)~10-50Not consistently reportedVaries by study, typically pH 8.0

Table 2: IC50 Values of Known hDHODH Inhibitors

InhibitorIC50 (nM)Assay Type
Brequinar4.5 - 5.2[3][5]DCPIP Assay
Teriflunomide (A771726)388 - 411[3][5]DCPIP Assay
Leflunomide~600[6]Fluorescence Assay
H-0063.8[3]DCPIP Assay
Indoluidin D210[5]DCPIP Assay

Experimental Protocols

DCPIP-Based Colorimetric Assay for hDHODH Activity

This protocol is adapted from published methods and measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate by hDHODH.[3][7]

Materials:

  • Recombinant human DHODH

  • This compound or other inhibitors

  • L-Dihydroorotic acid (DHO)

  • Decylubiquinone (QD)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DHO in the assay buffer.

    • Prepare a stock solution of QD in an appropriate organic solvent (e.g., ethanol) and then dilute in assay buffer.

    • Prepare a stock solution of DCPIP in the assay buffer. Protect from light.

    • Prepare serial dilutions of this compound in assay buffer containing a constant low percentage of DMSO (e.g., <1%).

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 40 µL of purified hDHODH (final concentration typically 1-5 µg/mL) to each well.

    • Add 10 µL of the inhibitor dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Initiate the Reaction:

    • Prepare a master mix containing DHO, QD, and DCPIP in the assay buffer. A typical final concentration in the 100 µL reaction volume is 500 µM DHO, 100 µM QD, and 60-120 µM DCPIP.[3][7]

    • Add 50 µL of the master mix to each well to start the reaction.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Fluorescence-Based Assay for hDHODH Activity

This protocol is based on the detection of the product, orotic acid, using a fluorogenic reagent.[8]

Materials:

  • Recombinant human DHODH

  • This compound or other inhibitors

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10

  • Assay Buffer: 200 mM K2CO3-HCl (pH 8.0), 0.2% Triton X-100

  • Fluorogenic reagent for orotic acid (e.g., 4-trifluoromethyl-benzamidoxime)

  • 96-well black flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Reaction:

    • In a 96-well plate, combine hDHODH, DHO (e.g., 500 µM), and Coenzyme Q10 (e.g., 100 µM) in the assay buffer.

    • Add the desired concentrations of this compound or vehicle control.

    • Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for the production of orotic acid.

  • Fluorescence Detection:

    • Stop the enzymatic reaction (e.g., by adding a quenching agent or by heat inactivation, depending on the fluorogenic reagent's protocol).

    • Add the fluorogenic reagent according to its specific protocol, which may involve a further incubation step, possibly at an elevated temperature.

  • Measure Fluorescence:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic reagent.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Cytosol (continued) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD hDHODH hDHODH Orotate Orotate Dihydroorotate->Orotate hDHODH CAD CAD Ubiquinone Ubiquinone This compound This compound hDHODH->this compound Inhibition UMP UMP Orotate->UMP UMPS UMPS UMPS Ubiquinol Ubiquinol Ubiquinone->Ubiquinol e- UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.

Experimental Workflow for hDHODH Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrates (DHO, QD/CoQ10), and Detection Reagents (DCPIP/Fluoro-probe) Pre_incubation Pre-incubate hDHODH with this compound Reagent_Prep->Pre_incubation Enzyme_Prep Thaw and Dilute hDHODH Enzyme Enzyme_Prep->Pre_incubation Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Pre_incubation Reaction_Start Initiate Reaction with Substrate Master Mix Pre_incubation->Reaction_Start Measurement Measure Signal Change (Absorbance or Fluorescence) over Time Reaction_Start->Measurement Calculate_Rate Calculate Initial Reaction Rates Measurement->Calculate_Rate Inhibition_Curve Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Inhibition_Curve IC50 Determine IC50 Value Inhibition_Curve->IC50 Troubleshooting_Logic Start Problem with Assay Check_Controls Review Controls: No Enzyme, No Inhibitor Start->Check_Controls No_Signal No/Low Signal in 'No Inhibitor' Control? Check_Controls->No_Signal High_Background High Signal in 'No Enzyme' Control? No_Signal->High_Background No Check_Enzyme Verify Enzyme Activity: - Storage Conditions - Concentration No_Signal->Check_Enzyme Yes Inconsistent_Data Inconsistent Replicates? High_Background->Inconsistent_Data No Check_Substrate Investigate Substrate: - Spontaneous Degradation? - Purity? High_Background->Check_Substrate Yes Check_Technique Review Technique: - Pipetting Accuracy - Mixing - Edge Effects Inconsistent_Data->Check_Technique Yes Check_Reagents Verify Reagent Integrity: - Freshly Prepared? - Correct Concentrations? Check_Enzyme->Check_Reagents Solution_Enzyme Use new enzyme aliquot Check_Enzyme->Solution_Enzyme Check_Instrument Verify Instrument Settings: - Wavelength - Temperature Check_Reagents->Check_Instrument Solution_Reagents Prepare fresh reagents Check_Reagents->Solution_Reagents Solution_Instrument Correct instrument settings Check_Instrument->Solution_Instrument Check_Compound Investigate Compound: - Autofluorescence? - Contamination? Check_Substrate->Check_Compound Solution_Substrate Use new substrate lot Check_Substrate->Solution_Substrate Solution_Compound Run compound-only control Check_Compound->Solution_Compound Solution_Technique Refine pipetting and plate setup Check_Technique->Solution_Technique

References

Technical Support Center: Improving the Pharmacokinetic Profile of hDHODH-IN-14 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on improving the pharmacokinetic (PK) profile of hDHODH-IN-14 analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the preclinical development of this compound analogs.

Solubility and Formulation Issues

Question: My this compound analog exhibits poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?

Answer: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are several troubleshooting steps you can take:

  • pH Modification: Determine the pKa of your compound. If it is an ionizable compound, adjusting the pH of your buffer can significantly improve solubility. Weak acids are more soluble in alkaline media, and weak bases are more soluble in acidic media.[1]

  • Use of Co-solvents: For initial in vitro screening, you can dissolve your compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it in an aqueous buffer.[2][3] Be mindful of the final DMSO concentration, as it can affect cellular assays.

  • Formulation Strategies: For in vivo studies, consider more advanced formulation approaches:

    • Amorphous Solid Dispersions (ASD): This technique can improve the dissolution rate and solubility of crystalline compounds.[4][5]

    • Lipid-Based Formulations: Encapsulating your compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and oral absorption.[6][7][8][9]

    • Nanonization: Reducing the particle size of your compound to the nanoscale can increase its surface area and dissolution rate.[10]

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[9]

Question: I am observing precipitation of my compound during my cell-based assays. How can I prevent this?

Answer: Compound precipitation can lead to inaccurate potency measurements. To address this:

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which your compound starts to precipitate from a DMSO stock solution into your aqueous assay buffer. This will help you define the upper concentration limit for your experiments.[1][2][3][6][11]

  • Reduce Final DMSO Concentration: High concentrations of DMSO can cause compounds to crash out of solution when diluted. Aim for a final DMSO concentration of less than 0.5% in your cellular assays.

  • Pre-incubation Checks: Before adding your compound to cells, visually inspect the diluted compound in the media for any signs of precipitation.

Permeability Challenges

Question: My this compound analog shows low permeability in the PAMPA assay. What does this indicate and how can I improve it?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across a lipid membrane.[12][13][14] Low permeability in this assay suggests that your compound may have poor passive absorption in the gastrointestinal tract.

  • Interpretation: Low PAMPA permeability can be due to high polarity, a large number of hydrogen bond donors and acceptors, or a high molecular weight.

  • Improvement Strategies (Medicinal Chemistry):

    • Reduce Polarity: Decrease the number of polar functional groups.

    • Increase Lipophilicity (logP): Systematically modify the structure to increase its lipophilicity. However, be cautious as very high lipophilicity can lead to other issues like poor solubility and high plasma protein binding.

    • Reduce Hydrogen Bonding Capacity: Decrease the number of hydrogen bond donors and acceptors.

    • Intramolecular Hydrogen Bonding: Introduce the potential for intramolecular hydrogen bonding to mask polar groups.

Question: My compound has good passive permeability in the PAMPA assay but shows a high efflux ratio in the Caco-2 assay. What is the implication?

Answer: A high efflux ratio (typically >2) in a Caco-2 cell permeability assay indicates that your compound is likely a substrate of efflux transporters, such as P-glycoprotein (P-gp).[7][15] This can lead to poor absorption and low bioavailability in vivo, as the compound is actively pumped out of the intestinal cells back into the gut lumen.

  • Troubleshooting and Confirmation:

    • Run the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil or cyclosporine A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

    • Structural Modifications: Medicinal chemistry efforts can be directed to modify the compound to reduce its affinity for efflux transporters. This often involves altering specific functional groups or the overall shape of the molecule.

Metabolic Instability

Question: My this compound analog is rapidly metabolized in liver microsomes. How do I identify the metabolic soft spots and improve its stability?

Answer: Rapid metabolism in liver microsomes suggests that your compound is susceptible to breakdown by metabolic enzymes, primarily Cytochrome P450s (CYPs).[16][17][18] This can lead to high clearance and a short half-life in vivo.

  • Metabolite Identification: The first step is to identify the metabolites formed during the microsomal stability assay using LC-MS/MS. This will help pinpoint the "metabolic soft spots" on your molecule.

  • Strategies for Improvement:

    • Blocking Metabolism: Introduce chemical modifications at the site of metabolism to block the enzymatic reaction. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.

    • Altering Electronic Properties: Modify the electronic properties of the molecule to make the metabolic site less susceptible to enzymatic attack.

    • Introducing Steric Hindrance: Add bulky groups near the metabolic site to sterically hinder the approach of metabolic enzymes.

Question: The in vitro metabolic stability of my compound is good, but it still shows high clearance in vivo. What could be the reason?

Answer: Discrepancies between in vitro and in vivo metabolic stability can arise from several factors:

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[19] Consider performing stability assays with S9 fractions or microsomes from these tissues.

  • Phase II Metabolism: Liver microsomes primarily assess Phase I metabolism (oxidation, reduction, hydrolysis). Your compound might be undergoing rapid Phase II metabolism (e.g., glucuronidation, sulfation), which is more prominent in hepatocytes. Consider using hepatocyte stability assays.

  • Active Transport: Rapid uptake into the liver by transporters can lead to high first-pass metabolism that is not fully captured by microsomal assays.

  • Non-metabolic Clearance: The compound might be cleared through other mechanisms like renal or biliary excretion.

In Vivo Pharmacokinetic Issues

Question: My compound has a low oral bioavailability in mice despite having good solubility and permeability. What are the potential causes?

Answer: Low oral bioavailability with good solubility and permeability often points to high first-pass metabolism in the gut wall or the liver.

  • Investigate First-Pass Metabolism:

    • Compare IV vs. PO Dosing: A significant difference in the Area Under the Curve (AUC) between intravenous (IV) and oral (PO) administration indicates poor bioavailability.

    • In vitro-in vivo Correlation: Compare the in vivo clearance with the clearance predicted from in vitro microsomal or hepatocyte stability assays. A much higher in vivo clearance suggests significant first-pass metabolism.

  • Formulation Strategies: While your compound may have good intrinsic solubility, the formulation can still impact absorption. Ensure the formulation maintains the drug in a dissolved state in the gastrointestinal tract.[9][20]

Question: I am observing high variability in the pharmacokinetic data from my in vivo mouse study. What are the common causes and how can I minimize it?

Answer: High variability in in vivo PK studies can obscure the true pharmacokinetic profile of your compound.[21][22][23]

  • Potential Causes:

    • Formulation Issues: Inconsistent dosing due to a poorly prepared or unstable formulation.

    • Animal Handling and Dosing Technique: Variability in oral gavage or intravenous injection technique.

    • Physiological Differences: Inter-animal differences in metabolism, gastric emptying, and blood flow.[24]

    • Analytical Method Variability: Issues with the bioanalytical method used to quantify the drug in plasma.

  • Minimization Strategies:

    • Optimize Formulation: Ensure your dosing formulation is homogenous and stable.

    • Standardize Procedures: Use consistent and well-trained personnel for animal dosing and blood collection.

    • Increase Sample Size: A larger number of animals per time point can help reduce the impact of inter-animal variability.[1][23]

    • Validate Bioanalytical Method: Thoroughly validate your LC-MS/MS method for accuracy, precision, and reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of hDHODH in signaling pathways?

A1: Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[14] It is located on the inner mitochondrial membrane and is coupled to the electron transport chain.[4] By inhibiting hDHODH, the synthesis of pyrimidines is blocked, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells like cancer cells and activated lymphocytes.[23]

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH hDHODH ETC Electron Transport Chain DHODH->ETC e- transfer Orotate Orotate DHODH->Orotate Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate Multiple Steps Dihydroorotate->DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation hDHODH_IN_14 This compound Analogs hDHODH_IN_14->DHODH Inhibition Kinetic_Solubility_Workflow A Prepare 10 mM stock in DMSO B Serial dilutions in 96-well plate A->B C Add PBS (pH 7.4) B->C D Incubate with shaking (1-2 hours) C->D E Filter to remove precipitate D->E F Measure UV absorbance of filtrate E->F G Calculate solubility F->G PAMPA_Workflow cluster_Setup Assay Setup cluster_Analysis Analysis A Coat donor plate with lipid solution D Assemble PAMPA sandwich (Donor plate on Acceptor plate) A->D B Add buffer to acceptor plate B->D C Add compound solution to donor plate C->D E Incubate (4-18 hours) D->E F Separate plates E->F G Measure compound concentration in donor and acceptor wells F->G H Calculate Papp G->H InVivo_PK_Workflow cluster_Dosing Dosing Groups A Animal Acclimatization B Formulation Preparation A->B C Oral (PO) Dosing B->C D Intravenous (IV) Dosing B->D E Serial Blood Sampling C->E D->E F Plasma Preparation E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Analysis G->H

References

Validation & Comparative

A Comparative Guide: Brequinar vs. Novel DHODH Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar, with recently developed novel inhibitors of the same target. As specific data for "hDHODH-IN-14" is not publicly available, this guide utilizes data from representative novel DHODH inhibitors to provide a relevant and informative comparison against the established compound, brequinar.

Mechanism of Action: Targeting Pyrimidine Biosynthesis for Cancer Therapy

Both brequinar and novel DHODH inhibitors share a common mechanism of action: the targeted inhibition of dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to sustain their growth, making DHODH an attractive target for anticancer therapies.[3][4] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating DHODH inhibitors.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Biosynthesis cluster_Inhibitors Inhibitors DHODH hDHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation Brequinar Brequinar Brequinar->DHODH Inhibition Novel Inhibitor (e.g., this compound) Novel Inhibitor (e.g., this compound) Novel Inhibitor (e.g., this compound)->DHODH Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment with Inhibitors\n(Brequinar or Novel Inhibitor) Treatment with Inhibitors (Brequinar or Novel Inhibitor) Cancer Cell Lines->Treatment with Inhibitors\n(Brequinar or Novel Inhibitor) Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Treatment with Inhibitors\n(Brequinar or Novel Inhibitor)->Cell Viability Assay\n(e.g., MTT) Colony Formation Assay Colony Formation Assay Treatment with Inhibitors\n(Brequinar or Novel Inhibitor)->Colony Formation Assay Apoptosis Assay\n(e.g., Flow Cytometry) Apoptosis Assay (e.g., Flow Cytometry) Treatment with Inhibitors\n(Brequinar or Novel Inhibitor)->Apoptosis Assay\n(e.g., Flow Cytometry) Enzyme Inhibition Assay Enzyme Inhibition Assay Treatment with Inhibitors\n(Brequinar or Novel Inhibitor)->Enzyme Inhibition Assay Determine IC50 values Determine IC50 values Cell Viability Assay\n(e.g., MTT)->Determine IC50 values Assess long-term survival Assess long-term survival Colony Formation Assay->Assess long-term survival Quantify apoptotic cells Quantify apoptotic cells Apoptosis Assay\n(e.g., Flow Cytometry)->Quantify apoptotic cells Determine Ki values Determine Ki values Enzyme Inhibition Assay->Determine Ki values Comparative Efficacy Comparative Efficacy Determine IC50 values->Comparative Efficacy Assess long-term survival->Comparative Efficacy Quantify apoptotic cells->Comparative Efficacy Comparative Potency Comparative Potency Determine Ki values->Comparative Potency

References

Head-to-head comparison of novel DHODH inhibitors in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro performance of emerging dihydroorotate dehydrogenase (DHODH) inhibitors, supported by experimental data and protocols.

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical component in the de novo pyrimidine synthesis pathway, making it a compelling target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] Malignant cells, in particular, often exhibit a heightened dependence on this pathway for proliferation.[1] This has spurred the development of novel DHODH inhibitors, with several showing potent preclinical activity.[2] This guide provides a head-to-head in vitro comparison of some of these novel inhibitors, presenting key performance data and the experimental methodologies used to generate them.

In Vitro Efficacy of Novel DHODH Inhibitors

The following table summarizes the in vitro inhibitory activities of several novel DHODH inhibitors against their target enzymes and in cell-based assays. For comparison, data for the well-established DHODH inhibitors, Teriflunomide and Brequinar, are also included.

CompoundTargetAssay TypeIC50/EC50Cell Line/OrganismReference
Compound 11 Human DHODHAntiviral Assay (Influenza A)IC50: 0.85 ± 0.05 µMMDCK[3]
Human DHODHAntiviral Assay (SARS-CoV-2)IC50: 3.60 ± 0.67 µMVero[3]
Human DHODHBinding Affinity (SPR)K_D: 6.06 µM-[3][4]
S312 Human DHODHAntiviral Assay (Influenza A WSN)EC50: 2.37 µMA549[5]
S416 Human DHODHAntiviral Assay (Influenza A WSN)EC50: 0.061 µMA549[5]
Human DHODHAntiviral Assay (SARS-CoV-2)EC50: 17 nMVero E6[5]
FF1215T Human DHODHEnzymatic AssayIC50: 9 nM-[6]
Indoluidin D Human DHODHEnzymatic AssayIC50: 210 nMRecombinant Human DHODH/ΔTM[7]
CHEMBL1509241 Aspergillus fumigatus DHODHEnzymatic AssayIC50: 16.86 µM-[8][9]
ZINC67300323 Aspergillus fumigatus DHODHEnzymatic AssayIC50: 57.33 µM-[8][9]
Teriflunomide Human DHODHAntiviral Assay (Influenza A)IC50: 35.02 ± 3.33 µMMDCK[3]
Human DHODHAntiviral Assay (SARS-CoV-2)IC50: 26.06 ± 4.32 µMVero[3]
Human DHODHEnzymatic AssayIC50: 262 nM-[6]
Brequinar Human DHODHEnzymatic AssayIC50: 12 nM-[6]
Human DHODHEnzymatic AssayIC50: 4.5 nMRecombinant Human DHODH/ΔTM[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate the DHODH signaling pathway and a typical in vitro experimental workflow for their evaluation.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibitor Inhibitor Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH_Inhibitor Novel DHODH Inhibitors DHODH_Inhibitor->Dihydroorotate Inhibits Conversion Experimental_Workflow cluster_workflow In Vitro DHODH Inhibitor Evaluation Workflow Compound_Selection Virtual Screening or High-Throughput Screening Enzymatic_Assay DHODH Enzymatic Activity Assay (e.g., DCIP Assay) Compound_Selection->Enzymatic_Assay Determine_IC50 Determine IC50 Values Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., Antiviral, Antiproliferative) Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50/CC50 Values Cell_Based_Assay->Determine_EC50 Binding_Assay Binding Affinity Assay (e.g., Surface Plasmon Resonance) Determine_EC50->Binding_Assay Determine_KD Determine KD Values Binding_Assay->Determine_KD Lead_Optimization Lead Optimization Determine_KD->Lead_Optimization

References

Validating hDHODH-IN-14 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo target engagement of hDHODH-IN-14, a selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). Due to the limited availability of in vivo data for this compound in the public domain, this guide will focus on established methods for validating hDHODH target engagement using well-characterized inhibitors as benchmarks. The primary biomarker for assessing target engagement is the accumulation of the substrate, dihydroorotate (DHO), in biological matrices.

Comparison of hDHODH Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used hDHODH inhibitors. This data is essential for correlating in vitro activity with in vivo target engagement and efficacy.

CompoundTargetIC50 (nM)Reference Compound(s)
This compound Rat Liver DHODH490A771726 (Teriflunomide)
Brequinar Human DHODH5.2-
Teriflunomide (A771726) Human DHODH388Leflunomide (prodrug)
Leflunomide Human DHODH- (Prodrug of Teriflunomide)-
Ascochlorin (ASC) Human DHODHCompetitive inhibitor-
H-006 Human DHODH3.8-

Validating Target Engagement: The Dihydroorotate (DHO) Biomarker

Inhibition of hDHODH leads to the accumulation of its substrate, dihydroorotate (DHO), which can be measured in various biological fluids, serving as a robust pharmacodynamic biomarker for target engagement.[1][2]

Experimental Workflow for In Vivo Target Validation

The following workflow outlines the key steps for assessing hDHODH target engagement in a preclinical setting.

G cluster_0 Preclinical Model cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Dosing Regimen Blood Blood Compound Administration->Blood Urine Urine Compound Administration->Urine Tissues Tissues Compound Administration->Tissues DHO Quantification (LC-MS/MS) DHO Quantification (LC-MS/MS) Blood->DHO Quantification (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Blood->Pharmacokinetic Analysis Urine->DHO Quantification (LC-MS/MS) Efficacy Assessment Efficacy Assessment Tissues->Efficacy Assessment

Caption: In vivo target engagement validation workflow.

Signaling Pathway of DHODH Inhibition

hDHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[3] Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation.[4]

cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Pyrimidine Depletion Pyrimidine Depletion Orotate->Pyrimidine Depletion UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis hDHODH_IN_14 hDHODH_IN_14 hDHODH_IN_14->Orotate Inhibition Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Depletion->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: DHODH inhibition signaling pathway.

Experimental Protocols

In Vivo Mouse Study for DHO Biomarker Analysis

This protocol is adapted from studies validating DHODH inhibitor target engagement.[5]

  • Animal Model: Use appropriate mouse strains (e.g., CD-1 or tumor-bearing models relevant to the therapeutic indication).

  • Drug Administration:

    • Administer this compound (or comparator compound) via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

    • Dosing can be single or multiple, depending on the study's objective. A 10-day dosing regimen is often used for efficacy studies.[5]

  • Sample Collection:

    • Collect blood samples at various time points post-dose (e.g., 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Use EDTA as an anticoagulant.

    • Collect urine samples using metabolic cages at specified intervals (e.g., 0-8h, 8-24h).

    • At the end of the study, collect relevant tissues for efficacy assessment.

  • Sample Processing:

    • For blood, perform protein precipitation (e.g., with acetonitrile) to extract metabolites.

    • For urine, dilute samples as needed before analysis.

    • Centrifuge all samples to remove precipitates before analysis.

Dihydroorotate (DHO) Quantification by LC-MS/MS
  • Chromatography:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites like DHO.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Monitor the specific mass transition for DHO (e.g., m/z 156 -> 112).

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of DHO.

    • Quantify DHO levels in the samples by comparing their peak areas to the standard curve.

    • Normalize DHO levels to creatinine in urine samples to account for variations in urine dilution.

Comparative In Vivo Data (Reference Compounds)

The following table presents example in vivo data for well-characterized hDHODH inhibitors, which can be used as a benchmark for evaluating this compound.

CompoundAnimal ModelDoseRouteTarget Engagement (DHO increase)Efficacy
Leflunomide Mouse10-30 mg/kg/dayOralUp to 16-fold in blood; Up to 5,400-fold in urine[1]Anti-inflammatory and immunosuppressive effects[6]
Brequinar Mouse (B16F10 melanoma model)10 mg/kg/dayIPSignificant increase in upstream metabolites (DHO and N-carbamoyl-aspartate)[7]Marked suppression of tumor growth[7]
Brequinar Mouse (Neuroblastoma xenograft)50 mg/kgIPNot explicitly quantified, but led to downstream effectsDramatically suppressed tumor growth and extended survival[5]

Note: The lack of publicly available in vivo data for this compound necessitates conducting preclinical studies as outlined above to determine its pharmacokinetic and pharmacodynamic profile, and to validate its target engagement. The established DHO biomarker provides a reliable method for this validation, and the data from reference compounds offer a valuable context for interpreting the results.

References

A Comparative Guide to the Cross-Reactivity of hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Selectivity for Researchers, Scientists, and Drug Development Professionals

Introduction:

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1] The efficacy and safety of any hDHODH inhibitor are intrinsically linked to its selectivity. Off-target inhibition of other enzymes, particularly other dehydrogenases with structural or functional similarities, can lead to unintended side effects.

This guide provides a comparative overview of the cross-reactivity of hDHODH inhibitors with other dehydrogenases. It is important to note that a specific compound designated "hDHODH-IN-14" is not described in the public scientific literature. Therefore, this document will utilize publicly available data for other well-characterized hDHODH inhibitors to illustrate the principles and methodologies of cross-reactivity assessment. We will focus on the available experimental data, detailed protocols for assessing enzyme inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Look at Inhibitor Selectivity

Comprehensive selectivity profiling data for hDHODH inhibitors against a broad panel of human dehydrogenases is not extensively available in the public domain. However, some studies provide insights into the cross-reactivity with related mitochondrial enzyme complexes that contain dehydrogenases. For instance, the natural compound Ascofuranone and its derivatives, which are potent hDHODH inhibitors, have been evaluated for their effects on mitochondrial respiratory chain complexes.

The following table summarizes the inhibitory activity of Ascofuranone derivative Compound 8 against hDHODH and mammalian respiratory complexes, which include the activity of other dehydrogenases like succinate dehydrogenase (Complex II).

Target Enzyme/ComplexInhibitorIC50 (nM)Notes
Human Dihydroorotate Dehydrogenase (hDHODH)Compound 8 (Ascofuranone Derivative)48Potent inhibition of the primary target.
Mammalian Respiratory Complex I-III (NADH cytochrome c reductase)Compound 8 (Ascofuranone Derivative)48Indicates potential off-target effects on enzymes within this supercomplex.
Mammalian Respiratory Complex II-III (succinate cytochrome c reductase)Compound 8 (Ascofuranone Derivative)>1000Suggests selectivity against succinate dehydrogenase (part of Complex II).

This data is based on the findings reported for an Ascofuranone derivative and serves as an example of the type of data generated in cross-reactivity studies.

Experimental Protocols: Methodologies for Assessing Dehydrogenase Inhibition

Accurate assessment of inhibitor cross-reactivity relies on robust and standardized enzymatic assays. Below are detailed methodologies for key experiments to determine the inhibitory activity of a compound against hDHODH and other representative human dehydrogenases.

Human Dihydroorotate Dehydrogenase (hDHODH) Activity Assay

This assay measures the enzymatic activity of recombinant human hDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[2][3]

  • Materials:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH (rhDHODH).

    • L-Dihydroorotic acid (substrate).

    • Decylubiquinone (co-substrate).

    • 2,6-Dichloroindophenol (DCIP) (electron acceptor).

    • Test inhibitor (e.g., this compound).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a solution of the test inhibitor at various concentrations.

    • In a 96-well plate, add the assay buffer, rhDHODH, and the test inhibitor. Incubate for a predefined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Prepare a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mixture to the wells containing the enzyme and inhibitor.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for a set duration (e.g., 5-10 minutes). The rate of DCIP reduction is proportional to hDHODH activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Succinate Dehydrogenase (SDH) Activity Assay

This assay determines the activity of SDH (Complex II of the electron transport chain) by measuring the reduction of a tetrazolium salt to a colored formazan product.[4][5]

  • Materials:

    • Assay Buffer: e.g., 0.1 M Phosphate buffer (pH 7.4).

    • Sodium Succinate (substrate).

    • 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) or similar tetrazolium salt.

    • Enzyme source (e.g., mitochondrial extract or purified SDH).

    • Test inhibitor.

    • Stopping solution (e.g., glacial acetic acid).

    • Organic solvent for formazan extraction (e.g., toluene or DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare solutions of the test inhibitor at various concentrations.

    • In a 96-well plate, add the assay buffer, enzyme source, and the test inhibitor.

    • Add the substrate (sodium succinate) and the electron acceptor (INT) to initiate the reaction.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping solution.

    • If necessary, extract the formazan product with an organic solvent.

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 495 nm for INT-formazan).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the hDHODH assay.

Lactate Dehydrogenase (LDH) and Glutamate Dehydrogenase (GDH) Activity Assays

Similar principles are applied to measure the activity of other dehydrogenases like LDH and GDH. These assays typically involve monitoring the change in NADH or NADPH concentration (absorbance at 340 nm) or using a coupled reaction where the produced NADH/NADPH reduces a probe to generate a colorimetric or fluorescent signal.[1][6] Commercial kits are widely available for these assays and provide optimized reagents and protocols.

Mandatory Visualizations

Experimental Workflow for Inhibitor Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Enzymatic Assays cluster_data Data Analysis cluster_eval Evaluation Inhibitor Test Inhibitor (e.g., this compound) Assay Perform In Vitro Activity Assays Inhibitor->Assay Enzymes Panel of Dehydrogenases (hDHODH, SDH, LDH, GDH, etc.) Enzymes->Assay Calc Calculate % Inhibition Assay->Calc IC50 Determine IC50 Values Calc->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for assessing the cross-reactivity of an inhibitor.

Signaling Pathway: hDHODH in Pyrimidine Synthesis and its Link to the Electron Transport Chain

G cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_etc Mitochondrial Electron Transport Chain DHO Dihydroorotate hDHODH hDHODH DHO->hDHODH OA Orotate UMP UMP OA->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA hDHODH->OA FMN FMN CoQ Coenzyme Q (Ubiquinone) hDHODH:e->CoQ:w e- CIII Complex III CoQ->CIII e- Inhibitor hDHODH Inhibitor Inhibitor->hDHODH

Caption: hDHODH's role in pyrimidine synthesis and the ETC.

The selectivity of a human dihydroorotate dehydrogenase inhibitor is a paramount determinant of its therapeutic potential and safety profile. While potent inhibition of hDHODH is the desired on-target effect, any significant cross-reactivity with other dehydrogenases or cellular enzymes can lead to adverse events. As demonstrated, the assessment of cross-reactivity involves a systematic approach of in vitro enzymatic assays against a panel of related enzymes.

The available public data on the broad dehydrogenase selectivity of specific hDHODH inhibitors is limited. The example of ascofuranone derivatives highlights the importance of assessing activity against related mitochondrial functions, such as the respiratory chain complexes. For any novel hDHODH inhibitor, including a hypothetical "this compound," a comprehensive selectivity screen against a panel of human dehydrogenases and other relevant enzymes is a critical step in preclinical development. The experimental protocols provided herein offer a foundational framework for conducting such essential evaluations. Researchers and drug developers are encouraged to generate and publish such data to build a more complete understanding of the selectivity profiles of this important class of therapeutic agents.

References

A Structural Showdown: Comparing the Binding of hDHODH-IN-14 and A77 1726 to a Key Immunomodulatory Target

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structural and inhibitory interactions of two key modulators of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in autoimmune diseases and cancer.

In the landscape of therapeutic drug development, particularly for autoimmune disorders and oncology, human dihydroorotate dehydrogenase (hDHODH) has emerged as a prime target. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. Inhibition of hDHODH effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and suppression of immune responses or tumor growth.

This guide provides a comprehensive structural and functional comparison of two notable hDHODH inhibitors: hDHODH-IN-14, a newer investigational compound, and A77 1726, the active metabolite of the FDA-approved drug leflunomide. We will delve into their binding affinities, structural interactions with the enzyme, and the experimental methodologies used to elucidate these properties.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and A77 1726 against DHODH have been determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

CompoundTarget EnzymeIC50Reference
This compoundRat Liver DHODH0.49 µM[1]
A77 1726Human DHODH~0.411 - 1.1 µM[2]
A77 1726Mouse Spleen DHODHKd = 12 nM[3]

Note: A direct comparison of IC50 values is challenging due to the use of DHODH from different species in the available literature. The provided Kd value for A77 1726 with the mouse enzyme suggests a high binding affinity.

Structural Insights into Inhibitor Binding

The binding modes of this compound and A77 1726 within the hDHODH active site reveal key differences and similarities that underpin their inhibitory mechanisms.

A77 1726: The crystal structure of human DHODH in complex with A77 1726 (PDB ID: 1D3H) provides a detailed view of its binding.[4][5] A77 1726 binds in a tunnel-like pocket that is adjacent to the flavin mononucleotide (FMN) cofactor.[5] The trifluoromethylphenyl group of A77 1726 occupies a hydrophobic pocket, while the polar head of the molecule forms hydrogen bonds with key residues, including Arg136 and Tyr356.[6]

This compound: As no experimental crystal structure of hDHODH in complex with this compound is currently available, its binding mode is predicted through molecular docking studies. These computational models suggest that this compound, being an analog of A77 1726, likely occupies the same binding pocket.[7] The hydroxyfurazan moiety of this compound is predicted to mimic the polar interactions of A77 1726, forming hydrogen bonds with residues such as Arg136. The substituted biphenyl scaffold likely engages in hydrophobic interactions within the pocket.

dot

Predicted Binding Modes of hDHODH Inhibitors cluster_hDHODH hDHODH Binding Pocket cluster_inhibitors Inhibitors Hydrophobic_Pocket Hydrophobic Pocket (Met43, Phe98) Polar_Region Polar Region (Arg136, Gln47) A77_1726 A77 1726 A77_1726->Hydrophobic_Pocket Trifluoromethylphenyl Group A77_1726->Polar_Region Polar Head (H-Bonds) hDHODH_IN_14 This compound hDHODH_IN_14->Hydrophobic_Pocket Biphenyl Scaffold hDHODH_IN_14->Polar_Region Hydroxyfurazan (Predicted H-Bonds)

Caption: Predicted binding modes of A77 1726 and this compound within the hDHODH active site.

The De Novo Pyrimidine Biosynthesis Pathway

Both this compound and A77 1726 exert their therapeutic effects by inhibiting hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.

dot

De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate hDHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODCase UTP_CTP UTP & CTP (for RNA & DNA synthesis) UMP->UTP_CTP Inhibitor This compound A77 1726 Inhibitor->Dihydroorotate

Caption: Inhibition of hDHODH by this compound and A77 1726 blocks the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

The characterization of hDHODH inhibitors relies on a variety of biochemical and biophysical techniques. Below are outlines of the key experimental protocols.

hDHODH Enzymatic Inhibition Assay (DCIP Assay)

This colorimetric assay is commonly used to measure the enzymatic activity of hDHODH and the potency of its inhibitors.

Principle: The assay measures the reduction of the dye 2,6-dichloroindophenol (DCIP) by hDHODH during the oxidation of dihydroorotate to orotate. The decrease in absorbance of DCIP at 600 nm is proportional to the enzyme activity.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Substrate Solution: Dihydroorotate in assay buffer.

    • Electron Acceptor Solution: Coenzyme Q10 and DCIP in assay buffer.

    • Enzyme Solution: Recombinant human hDHODH in assay buffer.

    • Inhibitor Solutions: Serial dilutions of this compound or A77 1726 in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding the substrate and electron acceptor solutions.

    • Measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2][8]

X-ray Crystallography for hDHODH-Inhibitor Complex

This technique provides high-resolution structural information on how an inhibitor binds to its target protein.

Principle: X-rays are diffracted by a protein crystal, and the resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the protein-inhibitor complex.

Protocol Outline:

  • Protein Expression and Purification: Express and purify recombinant human hDHODH.

  • Crystallization:

    • Mix the purified hDHODH with a molar excess of the inhibitor (e.g., A77 1726).

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.

    • Optimize the conditions to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known hDHODH structure as a model.

    • Build and refine the atomic model of the hDHODH-inhibitor complex.[5][9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a target protein.

Principle: The binding of an analyte (inhibitor) to a ligand (hDHODH) immobilized on a sensor chip causes a change in the refractive index at the sensor surface, which is detected in real-time.

Protocol Outline:

  • Immobilization of hDHODH:

    • Activate the sensor chip surface (e.g., CM5 chip).

    • Immobilize purified hDHODH onto the chip via amine coupling or other suitable chemistry.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the inhibitor (analyte) over the surface and monitor the binding response (association phase).

    • Switch back to the running buffer and monitor the dissociation of the inhibitor (dissociation phase).

    • Regenerate the sensor surface to remove the bound inhibitor for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10][11]

Conclusion

Both this compound and A77 1726 are potent inhibitors of dihydroorotate dehydrogenase, a key target for immunomodulatory and anti-cancer therapies. While A77 1726 is a well-characterized inhibitor with a known crystal structure in complex with hDHODH, the understanding of this compound's interaction with the human enzyme is currently based on its activity against the rat enzyme and computational modeling. The available data suggests that both compounds likely share a common binding site within the ubiquinone tunnel of hDHODH, but further experimental validation, particularly an IC50 value for this compound against the human enzyme and a co-crystal structure, is needed for a definitive comparison. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these and other hDHODH inhibitors, ultimately aiding in the development of more effective and selective therapeutics.

References

Evaluating DHODH Inhibitors: A Comparative Analysis of hDHODH-IN-14 and a Parasite-Selective Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of dihydroorotate dehydrogenase (DHODH) inhibitors, with a focus on the publicly available data for hDHODH-IN-14 and its selectivity profile in the context of a known parasite-selective inhibitor. While direct comparative data for this compound against parasitic DHODH is not available in the public domain, this guide offers a framework for evaluation by presenting its known activity alongside a well-characterized inhibitor of Plasmodium falciparum DHODH (PfDHODH).

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for the development of therapeutics for a range of diseases, including autoimmune disorders and parasitic infections. The selective inhibition of parasitic DHODH over the human ortholog is a key objective in the discovery of novel anti-parasitic agents.

Data Presentation: Inhibitor Activity

The following table summarizes the available inhibitory activity data for this compound against rat liver DHODH and compares it with a potent and selective inhibitor of P. falciparum DHODH, DSM1. The significant difference in activity against the human and parasite enzymes for DSM1 highlights the potential for achieving high selectivity.

CompoundTarget EnzymeIC50 (µM)Selectivity (Human/Parasite)
This compound Rat Liver DHODH0.49[1]Data not available
Human DHODHData not available
P. falciparum DHODHData not available
DSM1 Human DHODH> 200[2]> 4255
P. falciparum DHODH0.047[2]

Experimental Protocols

The determination of DHODH inhibitory activity is crucial for evaluating the potency and selectivity of candidate compounds. A common method employed is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

DHODH Inhibition Assay Protocol

This protocol is a generalized procedure based on commonly used methods for assessing DHODH inhibition.

1. Reagents and Materials:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.

  • Enzyme: Recombinant human DHODH or parasitic DHODH (e.g., P. falciparum DHODH).

  • Substrates: L-dihydroorotate and Coenzyme Q (e.g., decylubiquinone).

  • Indicator: 2,6-dichloroindophenol (DCIP).

  • Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Microplate: 384-well, clear bottom.

  • Spectrophotometer: Capable of reading absorbance at 600 nm.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • To each well of the 384-well plate, add the following components in order:

    • Assay Buffer

    • Test compound at various concentrations

    • DHODH enzyme (pre-incubated with the compound for a defined period, e.g., 10 minutes at room temperature)

  • Initiate the enzymatic reaction by adding a mixture of L-dihydroorotate and decylubiquinone.

  • Immediately add DCIP to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 20 minutes).

  • Measure the absorbance at 600 nm using a microplate reader.

  • The percent inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway with the central role of DHODH and a typical experimental workflow for evaluating DHODH inhibitors.

DHODH_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (DNA, RNA) UMP->Pyrimidines DHODH->Orotate CoQ Coenzyme Q DHODH->CoQ e- ETC Electron Transport Chain CoQ->ETC Inhibitor This compound Inhibitor->DHODH Inhibition

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Dispensing Dispense Reagents and Compound into 384-well Plate Compound_Prep->Dispensing Reagent_Prep Prepare Assay Reagents (Buffer, Enzyme, Substrates) Reagent_Prep->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Measurement Measure Absorbance at 600 nm Incubation->Measurement Inhibition_Calc Calculate Percent Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for DHODH inhibition assay.

References

Unveiling the Target: A Guide to CRISPR/Cas9 Validation of hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, definitively identifying a compound's molecular target is a cornerstone of its preclinical validation. For inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in de novo pyrimidine biosynthesis and a promising therapeutic target in oncology and autoimmune diseases, CRISPR/Cas9 gene-editing technology offers a powerful and precise method for target validation. This guide provides a comparative overview of experimental approaches to validate hDHODH as the target of a given inhibitor, using the well-characterized inhibitor brequinar as a primary example, due to the lack of specific published data for "hDHODH-IN-14."

The Gold Standard: CRISPR/Cas9-Mediated Target Validation

The central premise of using CRISPR/Cas9 for target validation is straightforward: if a compound's efficacy is dependent on its interaction with a specific protein, then the genetic deletion of that protein should render cells resistant to the compound. This approach provides a clear and robust readout of on-target activity.

Comparative Analysis: Wild-Type vs. hDHODH Knockout Cells

The most direct method to validate an hDHODH inhibitor is to compare its effect on wild-type (WT) cells with cells in which the DHODH gene has been knocked out (KO) using CRISPR/Cas9. A significant shift in the half-maximal inhibitory concentration (IC50) between the two cell lines is a strong indicator of on-target activity.

Cell LineTreatmentIC50 (nM)Fold Change in ResistanceReference
K562 (WT)Brequinar15---INVALID-LINK--
K562 (DHODH KO)Brequinar> 10,000>667--INVALID-LINK--
MOLM-13 (WT)Brequinar10---INVALID-LINK--
MOLM-13 (DHODH KO)Brequinar> 1,000>100--INVALID-LINK--

Table 1: Comparison of Brequinar IC50 values in wild-type and DHODH knockout human cancer cell lines.

Uridine Rescue: Confirming the Mechanism of Action

A key characteristic of hDHODH inhibition is the depletion of the pyrimidine pool. This effect can be reversed by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the need for de novo synthesis. This "rescue" experiment is a critical secondary validation to confirm that the observed cellular phenotype is indeed due to the inhibition of pyrimidine synthesis.

Cell LineTreatmentConditionCell Viability (%)
HL-60Brequinar (10 nM)No Uridine~20
HL-60Brequinar (10 nM)+ 100 µM Uridine~100

Table 2: Effect of uridine rescue on the viability of HL-60 cells treated with an hDHODH inhibitor.

Alternative Validation Methods

While CRISPR/Cas9 provides the highest level of genetic validation, other biochemical and biophysical methods can be used to demonstrate target engagement.

MethodPrincipleTypical Readout
Biochemical Enzyme Assay Measures the catalytic activity of purified hDHODH in the presence of the inhibitor.IC50 value
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Increased thermal stability of hDHODH
Dihydroorotate Accumulation Inhibition of hDHODH leads to the accumulation of its substrate, dihydroorotate.Increased intracellular dihydroorotate levels

Table 3: Overview of alternative methods for hDHODH target validation.

Experimental Protocols

CRISPR/Cas9 Knockout of DHODH
  • gRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting a conserved exon of the human DHODH gene. Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction : Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus.

  • Selection and Clonal Isolation : Select for transduced cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation : Expand clonal populations and validate the knockout of hDHODH protein expression by Western blot analysis.

Cell Viability Assay
  • Cell Seeding : Seed wild-type and DHODH knockout cells in 96-well plates at an appropriate density.

  • Compound Treatment : Treat the cells with a serial dilution of the hDHODH inhibitor. For rescue experiments, supplement the media with 100 µM uridine.

  • Incubation : Incubate the plates for 72-96 hours.

  • Viability Measurement : Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis : Calculate IC50 values using a non-linear regression analysis.

Western Blot for hDHODH Knockout Validation
  • Cell Lysis : Lyse wild-type and potential knockout cell clones in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific for hDHODH and a loading control (e.g., GAPDH or β-actin).

  • Detection : Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Workflow and Pathways

CRISPR_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout Generation cluster_assay Comparative Cellular Assays cluster_analysis Data Analysis gRNA_design gRNA Design & Cloning Lentivirus Lentivirus Production gRNA_design->Lentivirus Transduction Cell Transduction Lentivirus->Transduction Selection Selection & Clonal Isolation Transduction->Selection Validation KO Validation (Western Blot) Selection->Validation KO_cells DHODH KO Cells Validation->KO_cells WT_cells Wild-Type Cells Inhibitor_treatment Inhibitor Treatment WT_cells->Inhibitor_treatment KO_cells->Inhibitor_treatment Viability_assay Cell Viability Assay Inhibitor_treatment->Viability_assay IC50_determination IC50 Determination Viability_assay->IC50_determination Resistance_shift Resistance Shift Analysis IC50_determination->Resistance_shift

Figure 1. Experimental workflow for CRISPR/Cas9-mediated validation of an hDHODH inhibitor.

Pyrimidine_Biosynthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibitor Action cluster_rescue Salvage Pathway Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines Inhibitor hDHODH Inhibitor (e.g., Brequinar) Inhibitor->Dihydroorotate Inhibits Uridine Exogenous Uridine Uridine->UMP Bypasses blockade

Figure 2. The role of hDHODH in pyrimidine biosynthesis and the mechanism of inhibitor action and uridine rescue.

By employing the rigorous genetic validation afforded by CRISPR/Cas9, researchers can confidently establish the on-target activity of novel hDHODH inhibitors, a critical step in the journey from a promising compound to a potential therapeutic.

Safety Operating Guide

Personal protective equipment for handling hDHODH-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of the dihydroorotate dehydrogenase (DHODH) inhibitor, hDHODH-IN-14.

This document provides crucial safety and logistical information for the laboratory use of this compound, a potent research chemical.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. As a compound with limited publicly available toxicity data, it should be handled with the utmost care, assuming high potency and potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. The following table outlines the minimum PPE requirements. For tasks with a higher risk of exposure, such as handling the powder outside of a containment unit, more stringent measures are necessary. General guidance on PPE for handling hazardous chemicals can be found from regulatory bodies like NIOSH.[2][3][4][5]

PPE ComponentRecommended SpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).Prevents dermal absorption, which is a primary route of exposure for many chemicals.
Body Protection Disposable, back-closing, impermeable gown with cuffed sleeves.Protects skin and personal clothing from contamination by splashes or spills.
Eye Protection Chemical splash goggles or a full-face shield.[6]Shields eyes from accidental splashes of liquid or airborne powder.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form to prevent inhalation of fine particles.[5]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and subsequent spread outside the lab.

Operational and Disposal Plan: A Step-by-Step Protocol

A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

PhaseActionKey Considerations & Best Practices
Receiving & Storage Inspect shipment for integrity. Log inventory.Store in a designated, labeled, and secure location at -20°C for long-term stability.[1] Short-term storage at 0-4°C is also an option.[7]
Preparation (Weighing & Solubilization) Conduct all manipulations within a certified chemical fume hood or Class II biosafety cabinet.Use dedicated, calibrated equipment. Prepare stock solutions by slowly adding solvent to the powder to minimize aerosolization.
Experimental Use Adhere strictly to the experimental protocol.Clearly label all vessels containing this compound. Ensure all users are trained on the specific hazards.
Spill Management Maintain a readily accessible chemical spill kit.In the event of a spill, evacuate the area, notify safety personnel, and follow established institutional procedures for hazardous material cleanup.
Decontamination Clean all work surfaces and equipment thoroughly after use.Use a deactivating solution recommended by your institution's safety office.
Disposal Dispose of all contaminated materials as hazardous chemical waste.This includes unused stock solutions, contaminated labware, and all used PPE. Follow all local, state, and federal regulations.

Visualizing the Workflow: From Receipt to Disposal

The following diagram outlines the standard operational workflow for safely handling this compound, ensuring safety is integrated at every step of the process.

G Standard Operating Procedure for this compound cluster_pre Pre-Experiment cluster_during Experiment cluster_post Post-Experiment A Receive & Inspect Shipment B Log & Store Securely (-20°C) A->B C Don Full PPE B->C D Prepare Workspace in Fume Hood C->D E Weigh & Solubilize Compound D->E F Execute Experimental Protocol E->F G Decontaminate Surfaces & Equipment F->G H Dispose of All Waste as Hazardous G->H I Doff PPE & Wash Hands H->I

Caption: A procedural workflow for the safe handling of this compound.

The Logic of Laboratory Safety: A Hierarchical Approach

Effective laboratory safety relies on a multi-layered strategy. The following diagram illustrates the relationship between different safety controls, with engineering controls being the most effective and PPE as the final barrier.

G Hierarchy of Safety Controls A Hazard Identification (Potent DHODH Inhibitor) B Engineering Controls (Chemical Fume Hood) A->B C Administrative Controls (SOPs, Training, Signage) B->C D Personal Protective Equipment (Gloves, Gown, Goggles, etc.) C->D E Safe Work Outcome D->E

Caption: The logical application of safety controls to mitigate risks.

Experimental Protocol: Stock Solution Preparation

While specific experimental designs will vary, the preparation of a stock solution is a common preliminary step.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, filtered tips

Procedure:

  • Pre-calculation: Determine the mass of this compound required to achieve a 10 mM concentration in a specific volume of DMSO.

  • Personal Protection: Don all required PPE as outlined in the table above.

  • Containment: Perform all subsequent steps within a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully add the calculated mass of this compound powder to the tube.

  • Solubilization: Add the calculated volume of DMSO to the tube.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.[1]

References

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